Octamethoxy Trisiloxane
Description
BenchChem offers high-quality Octamethoxy Trisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octamethoxy Trisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dioctyloctan-1-amine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N.HI/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFLTKGQZJXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4221-95-8 | |
| Record name | 1-Octanamine, N,N-dioctyl-, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Physicochemical properties of octamethoxy trisiloxane
An In-Depth Technical Guide to the Physicochemical Properties of Octamethoxytrisiloxane
Executive Summary: Octamethoxytrisiloxane, a linear siloxane with the chemical formula Si₃O₂(OCH₃)₈, represents a class of highly reactive alkoxysilane compounds. While specific experimental data for this molecule is not extensively documented in public literature, its properties and behavior can be thoroughly understood through the well-established principles of alkoxysiloxane chemistry. This guide provides a detailed examination of its molecular structure, expected physicochemical properties, core reactivity—particularly hydrolysis and condensation—and its significance as a precursor in sol-gel science. We will explore its applications in advanced materials and drug development, provide robust protocols for its characterization, and outline essential safety and handling procedures. The insights herein are synthesized for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of short-chain polyalkoxysiloxanes.
Introduction to Octamethoxytrisiloxane
Siloxanes, characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si), are foundational to all silicone materials. Their versatility stems from the unique nature of the siloxane bond and the ability to modify the organic groups attached to the silicon atoms. While polydimethylsiloxanes (PDMS) are widely known for their thermal stability and hydrophobicity, the substitution of methyl groups with alkoxy groups (like methoxy, -OCH₃) fundamentally alters the molecule's character, transforming it from a stable polymer into a highly reactive precursor.
Octamethoxytrisiloxane is a key example of such a precursor. Its importance lies not in its inertness, but in its capacity to undergo controlled hydrolysis and condensation reactions. This reactivity is the cornerstone of sol-gel processing, a low-temperature method for synthesizing high-purity inorganic networks, such as silica glasses and ceramics.[1][2] For drug development professionals, this chemistry is particularly relevant for creating biocompatible silica-based matrices for controlled drug release and theranostics.[3][4][5]
Molecular Structure and Core Properties
Chemical Structure
Octamethoxytrisiloxane consists of a three-silicon, two-oxygen linear siloxane backbone. Each silicon atom is saturated with methoxy (-OCH₃) groups. The terminal silicon atoms are bonded to three methoxy groups each, while the central silicon atom is bonded to two.
Caption: Molecular structure of Octamethoxytrisiloxane.
Physicochemical Data Summary
Specific, experimentally verified data for octamethoxytrisiloxane is sparse. The following table includes calculated values and expected properties based on analogous short-chain alkoxysiloxanes.
| Property | Value / Expected Range | Rationale / Source |
| Chemical Formula | C₈H₂₄O₁₀Si₃ | - |
| Molecular Weight | 348.52 g/mol | Calculated |
| Appearance | Colorless liquid | Expected for short-chain alkoxysiloxanes.[6] |
| Boiling Point | > 200 °C (decomposes) | Expected to be higher than smaller alkoxysilanes; may decompose before boiling at atmospheric pressure. Analogous octaethoxytrisiloxane shows similar behavior.[7] |
| Density | ~1.1 - 1.2 g/cm³ | Based on related methoxy- and ethoxy-silicates. |
| Solubility | Soluble in many organic solvents (alcohols, ethers, hydrocarbons). Reacts with water. | Typical for alkoxysilanes. |
| Refractive Index | ~1.39 - 1.41 | Based on analogous compounds. |
| Viscosity | Low (< 10 cSt) | Short, linear siloxane chains exhibit low viscosity. |
Reactivity and Stability
The defining characteristic of octamethoxytrisiloxane is the reactivity of its silicon-methoxy (Si-OCH₃) bonds.
Hydrolysis and Condensation: The Sol-Gel Process
The most important reaction pathway for octamethoxytrisiloxane is its hydrolysis and subsequent condensation, which forms the basis of sol-gel chemistry.[8] This is a multi-step process that allows for the creation of a solid silica network from a liquid precursor.[9][10]
Step 1: Hydrolysis The Si-OCH₃ bonds are susceptible to nucleophilic attack by water. This reaction is catalyzed by either an acid or a base and results in the replacement of methoxy groups with hydroxyl groups (silanols, Si-OH), releasing methanol as a byproduct.[11]
≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH
Step 2: Condensation The newly formed silanol groups are reactive and can condense with other silanol groups (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane (Si-O-Si) bridges.[9]
-
Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol Condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH
The kinetics of these reactions are highly dependent on factors such as pH, water-to-silane ratio, catalyst, and temperature, allowing for precise control over the structure of the final silica material.[9]
Caption: Sol-Gel reaction workflow for Octamethoxytrisiloxane.
Thermal Stability
Unlike their fully methylated counterparts, which can be stable up to 300-400°C, alkoxysiloxanes have lower thermal stability.[12] At elevated temperatures, octamethoxytrisiloxane is expected to undergo rearrangement and decomposition. The presence of reactive alkoxy groups makes it more susceptible to thermally induced condensation and degradation, especially in the presence of trace amounts of acid or base catalysts.
Experimental Characterization Protocols
Validating the identity, purity, and properties of octamethoxytrisiloxane requires a multi-technique approach.
Identity and Purity Assessment via GC-MS and NMR
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile components and providing a fragmentation pattern for identification. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the presence and ratio of different proton and silicon environments.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a dry, inert solvent like hexane or ethyl acetate. Add an internal standard (e.g., dodecane) for quantitative analysis.
-
Instrumentation: Use a GC system equipped with a low-polarity capillary column (e.g., ZB-5MSi) suitable for siloxane analysis.[13]
-
GC Method:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 50°C, hold for 3 minutes, then ramp at 10°C/min to 280°C and hold.[13]
-
-
MS Method: Use an electron ionization (EI) source. Scan a mass range of 40-500 m/z.
-
Data Analysis: Confirm the identity of the main peak by comparing its retention time to a standard (if available) and its mass spectrum to the expected fragmentation pattern for octamethoxytrisiloxane. Purity is determined by the relative area of the main peak.
Protocol: ¹H and ²⁹Si NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is anhydrous to prevent hydrolysis.
-
¹H NMR Analysis:
-
Expected Signals: A sharp singlet or closely spaced multiplets in the range of 3.5-3.7 ppm corresponding to the protons of the methoxy groups (-OCH₃).
-
Causality: The integration of this peak relative to a known standard can be used for quantification. The absence of significant peaks around 1-3 ppm (attributable to Si-OH or water) confirms sample integrity.
-
-
²⁹Si NMR Analysis:
-
Expected Signals: Two distinct signals are expected in the negative chemical shift region, one for the two equivalent terminal silicon atoms and another for the central silicon atom.
-
Causality: ²⁹Si NMR is highly sensitive to the substitution on the silicon atom and provides unambiguous confirmation of the siloxane backbone and its methoxy functionalization.[9]
-
Measurement of Density and Viscosity
Rationale: Density and viscosity are fundamental physical properties that are critical for material handling, formulation, and fluid dynamics modeling.
Protocol: Density Measurement
-
Instrumentation: Use a calibrated oscillating U-tube density meter.
-
Procedure:
-
Ensure the instrument is clean, dry, and calibrated with deionized water and dry air.
-
Equilibrate the sample to a precise temperature (e.g., 25.0 °C).
-
Inject the sample into the measurement cell, ensuring no air bubbles are present.
-
Record the density reading once the value stabilizes.
-
Self-Validation: Perform triplicate measurements to ensure reproducibility. The standard deviation should be minimal (<0.0001 g/cm³).
-
Applications in Drug Development and Materials Science
The utility of octamethoxytrisiloxane is directly linked to its controlled reactivity.
-
Sol-Gel Derived Drug Delivery: It can serve as a co-precursor with other alkoxysilanes (e.g., tetraethoxysilane) to form porous silica nanoparticles or monoliths.[3] The drug can be incorporated during the sol-gel process, leading to its entrapment within the resulting silica matrix. The porosity and surface chemistry of this matrix can be tuned by controlling the reaction conditions, thereby controlling the drug's release profile.
-
Bioactive Glass and Coatings: As a silica precursor, it can be used to synthesize bioactive glasses that promote bone growth or to create biocompatible, anti-fouling coatings on medical devices.
-
Organic-Inorganic Hybrids: The methoxy groups can be partially substituted with other organic functional groups to create hybrid materials that combine the properties of both polymers and glasses, such as flexibility and hardness.[14]
Safety and Handling
Alkoxysilanes like octamethoxytrisiloxane require careful handling due to their reactivity and the nature of their hydrolysis byproducts.
-
Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge.[15][16]
-
Moisture Sensitivity: It reacts with moisture in the air to release methanol. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area.[17]
-
Toxicity: The primary hazard is the release of methanol upon hydrolysis. Methanol is toxic and can cause serious health effects if inhaled, ingested, or absorbed through the skin. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Conclusion
Octamethoxytrisiloxane is a valuable chemical precursor whose significance is defined by its reactive Si-OCH₃ bonds. While it is not a stable, end-use material itself, its controlled hydrolysis and condensation chemistry make it a fundamental building block in sol-gel science. For researchers and professionals in materials science and drug development, a thorough understanding of these reaction mechanisms is crucial for designing and fabricating advanced silica-based materials with tailored properties for a wide range of applications, from controlled-release drug formulations to high-performance hybrid coatings.
References
- OCTAMETHYLCYCLOTETRASILOXANE (n.d.). In PubChem.
-
Octamethylcyclotetrasiloxane (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link].
-
Synthesis of Low Viscosity Polydimethylsiloxane Using Low Grade of Octamethylcyclotetrasiloxane (2021). ResearchGate. Retrieved February 6, 2026, from [Link].
- Octamethylcyclotetrasiloxane (D4) | CAS 556-67-2 (n.d.). Silicone Raw.
-
Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins (2025). MDPI. Retrieved February 6, 2026, from [Link].
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review (n.d.). PMC. Retrieved February 6, 2026, from [Link].
-
Octamethyltrisiloxane | C8H24O2Si3 | CID 24705 (n.d.). In PubChem. Retrieved February 6, 2026, from [Link].
-
Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials (2023). NIH. Retrieved February 6, 2026, from [Link].
-
Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Polysiloxanes in Theranostics and Drug Delivery: A Review (2018). PMC - NIH. Retrieved February 6, 2026, from [Link].
-
Hydrolysis and condensation of alkoxysilanes (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes (2022). PMC - NIH. Retrieved February 6, 2026, from [Link].
-
Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor (2020). Chemical Science International Journal. Retrieved February 6, 2026, from [Link].
- SAFETY DATA SHEET KE-3479-T (n.d.). Shin-Etsu Silicones of America, Inc.
-
Cyclotetrasiloxane, octamethyl- (n.d.). In NIST WebBook. Retrieved February 6, 2026, from [Link].
-
Methoxy terminated poly dimethylsiloxane bonded stationary phase for reversed-phase liquid chromatography (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
The three main reaction steps occurring in the sol-gel process (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE (n.d.). Journal of Non-Crystalline Solids.
- Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones) (n.d.). PDF.
-
Thermodynamic Properties of Octamethylcyclotetrasiloxane (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane: Differences in Siloxane Precursor Oligomers Depending on Raw Materials (2024). ACS Publications. Retrieved February 6, 2026, from [Link].
- SAFETY DATA SHEET KE-4898-T (n.d.). Shin-Etsu Silicones of America, Inc.
-
Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging (n.d.). MDPI. Retrieved February 6, 2026, from [Link].
-
Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Factors contributing to the stability of alkoxysilanes in aqueous solution (n.d.). Gelest, Inc. Retrieved February 6, 2026, from [Link].
-
Methyl-and Phenyl-substituted Precursors containing Methoxy Groups (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
- Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 (n.d.). Semantic Scholar.
-
Cyclotetrasiloxane, octamethyl- (n.d.). In NIST WebBook. Retrieved February 6, 2026, from [Link].
-
The evolution of 'sol–gel' chemistry as a technique for materials synthesis (n.d.). University of Bristol Research Portal. Retrieved February 6, 2026, from [Link].
-
High Temperature Stability of Polysiloxanes (n.d.). Gelest, Inc. Retrieved February 6, 2026, from [Link].
-
Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169 (n.d.). In PubChem. Retrieved February 6, 2026, from [Link].
-
Silicones for Drug-Delivery Applications (2006). Medical Device and Diagnostic Industry. Retrieved February 6, 2026, from [Link].
-
Chemical Properties of Cyclotetrasiloxane, octamethyl- (CAS 556-67-2) (n.d.). Cheméo. Retrieved February 6, 2026, from [Link].
-
Synthesis of vinyl end-capped polydimethylsiloxane by ring opening polymerization of octamethylcyclotetrasiloxane (D4) catalyzed by rare earth solid super acid SO42-/TiO2/Ln3+ (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
- Methoxy-terminated methylphenyl polysiloxane resin, organic silicon coating adhesive, preparation method and application (n.d.). Google Patents.
-
A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Overview of Sol-Gel Science and Technology (n.d.). DTIC. Retrieved February 6, 2026, from [Link].
Sources
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mddionline.com [mddionline.com]
- 6. Octamethyltrisiloxane | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 16. fishersci.com [fishersci.com]
- 17. image.trusco-sterra2.com [image.trusco-sterra2.com]
An In-Depth Technical Guide to 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane (CAS 16066-09-4): Properties, Reactivity, and Applications
A Note on Chemical Identity: This guide focuses on the technical data for the compound associated with CAS Number 16066-09-4 . While the topic requested was "Octamethoxy trisiloxane," this CAS number correctly identifies 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane , a hydride-functionalized siloxane. This document will detail the properties and reactivity of this specific molecule, which possesses a distinct and synthetically valuable structure.
Introduction
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane is a linear organosilicon compound of significant interest in materials science and synthetic chemistry. Unlike fully alkylated siloxanes, its defining feature is the presence of two reactive silicon-hydride (Si-H) bonds within its backbone. This functionality imparts a unique reactivity profile, establishing it as a critical building block for silicone polymers, a versatile surface modification agent, and a specialized reducing agent. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, applications, and handling protocols for researchers, scientists, and development professionals.
Section 1: Physicochemical and Spectroscopic Properties
The fundamental properties of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane determine its behavior in various applications. It is a colorless, moisture-sensitive liquid with low surface tension, characteristic of many siloxane-based materials.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 16066-09-4 | [2] |
| Molecular Formula | C₈H₂₆O₃Si₄ | [2] |
| Molecular Weight | 282.63 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | - |
| Density | 0.858 g/cm³ | - |
| Boiling Point | 177 °C | - |
| Refractive Index | ~1.386 | - |
| Flash Point | 78 °C / 172.4 °F | - |
| Purity | >95.0% (GC) | - |
| Key Feature | Contains two reactive Si-H bonds | [3] |
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Feature | Expected Chemical Shift / Frequency | Causality |
| FTIR | Si-H Stretch | ~2168 cm⁻¹ (Strong, Sharp) | The Si-H bond vibration is a highly characteristic and intense absorption, making it an excellent diagnostic tool for tracking the consumption of this group during a reaction.[4] |
| Si-O-Si Stretch | ~1000-1130 cm⁻¹ (Very Strong, Broad) | The asymmetric stretching of the siloxane backbone dominates the IR spectrum.[5] | |
| Si-CH₃ Deformation | ~1260 cm⁻¹ | Symmetric deformation ("umbrella mode") of the methyl groups attached to silicon.[5] | |
| ¹H NMR | Si-H | ~4.6-4.7 ppm (Multiplet) | The proton attached to silicon is deshielded and will show coupling to the adjacent methyl protons. |
| Si-CH ₃ (internal) | ~0.1-0.2 ppm | Methyl groups on the internal, hydride-bearing silicon atoms. | |
| Si(CH ₃)₃ (terminal) | ~0.05-0.1 ppm | Methyl groups on the terminal trimethylsilyl capping groups. | |
| ²⁹Si NMR | (CH ₃)₃Si -O | Positive Chemical Shift | Terminal silicon atoms in a linear siloxane chain. |
| O-Si H(CH₃)-O | Negative Chemical Shift (~ -35 to -45 ppm) | Internal silicon atoms bearing a hydrogen atom typically appear in this characteristic negative shift region. | |
| GC-MS | - | - | Gas chromatography is the standard method for assessing purity, while mass spectrometry will show characteristic fragmentation patterns of siloxanes.[6][7] |
Section 2: Synthesis and Characterization
While multiple pathways exist for siloxane synthesis, a common and logical laboratory-scale approach for producing linear hydrosiloxanes like 1,1,1,3,5,7,7,7-octamethyltetrasiloxane is through the controlled co-hydrolysis and condensation of appropriate chlorosilane precursors.
Proposed Synthesis Pathway: Co-hydrolysis
The synthesis involves the reaction of two key monomers: methyldichlorosilane (CH₃SiHCl₂) to form the internal Si-H units , and trimethylchlorosilane ((CH₃)₃SiCl) to act as an end-capping agent , which controls the chain length.
Caption: Proposed synthesis workflow for 1,1,1,3,5,7,7,7-octamethyltetrasiloxane.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Rationale: GC is the definitive method for determining the purity of volatile siloxanes and identifying the presence of side-products such as cyclic siloxanes or other oligomers.[8]
-
System Preparation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for non-polar compounds (e.g., a DB-1 or similar 100% dimethylpolysiloxane phase).
-
Sample Preparation: Prepare a dilute solution of the siloxane (~1% w/v) in a high-purity, non-polar solvent such as hexane or toluene.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which should be heated to a temperature sufficient to ensure complete volatilization (e.g., 250 °C).
-
Temperature Program:
-
Initial Oven Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to the product relative to the total area of all peaks in the chromatogram.
Section 3: Core Reactivity - The Hydrosilane (Si-H) Moiety
The synthetic utility of 1,1,1,3,5,7,7,7-octamethyltetrasiloxane stems almost entirely from the reactivity of its Si-H bonds.[3][9] This bond is relatively weak and exhibits reverse polarity (Siᵟ⁺-Hᵟ⁻) compared to a C-H bond, making the hydrogen atom "hydridic."
Hydrosilylation: The Cornerstone Reaction
Hydrosilylation is an atom-economical addition reaction where an Si-H bond adds across an unsaturated C-C bond (e.g., an alkene or alkyne).[10] This reaction is the foundation of addition-cure silicone elastomers and is widely used to functionalize molecules with siloxane groups. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Karstedt's catalyst.[11]
Caption: Simplified Chalk-Harrod catalytic cycle for hydrosilylation.
Protocol 2: Representative Hydrosilylation of 1-Octene
Rationale: This protocol demonstrates the fundamental application of 1,1,1,3,5,7,7,7-octamethyltetrasiloxane as a cross-linking or modification agent by reacting it with a model terminal alkene. The disappearance of the Si-H bond can be easily monitored by FTIR spectroscopy.
-
Reactor Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-octene (2.0 equivalents relative to Si-H bonds) and anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt) to the stirred solution.
-
Reactant Addition: Slowly add 1,1,1,3,5,7,7,7-octamethyltetrasiloxane (1.0 equivalent) to the flask via a dropping funnel over 30 minutes. An exotherm may be observed.
-
Reaction: Gently heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere.
-
Monitoring: Periodically withdraw small aliquots of the reaction mixture and analyze by FTIR. The reaction is complete when the characteristic Si-H peak at ~2168 cm⁻¹ has completely disappeared.[4]
-
Workup: Once the reaction is complete, the product can be purified by removing the solvent under reduced pressure. If necessary, the catalyst can be removed by treatment with activated carbon.
Section 4: Applications in Research and Drug Development
The unique reactivity of this hydrosiloxane makes it a valuable component in several fields.
-
Polymer Chemistry: Its primary industrial application is as a cross-linker in addition-cure silicone systems. It reacts with vinyl-terminated polydimethylsiloxane (PDMS) polymers to form stable, flexible, and thermally robust silicone elastomers and gels.[12][13] These materials are ubiquitous in medical devices, electronics encapsulation, and as sealants.
-
Surface Modification: The Si-H groups can react with hydroxyl groups present on the surfaces of materials like silica, glass, and metal oxides. This reaction covalently grafts the siloxane to the surface, rendering it hydrophobic. This is critical for creating water-repellent coatings and modifying the surface of chromatographic stationary phases.[1]
-
Synthetic Reagent: In organic synthesis, hydrosiloxanes can serve as mild and selective reducing agents for certain functional groups.
-
Relevance to Drug Development: Direct application in active pharmaceutical ingredients (APIs) is limited, as the Si-H bond is generally unstable in physiological (aqueous) environments.[14] However, its role is significant in the synthesis of biocompatible materials used in drug delivery and medical implants. For example, the addition-cure chemistry it enables is used to create silicone-based drug-eluting devices and microfluidic chips for diagnostics.[15]
Caption: Experimental workflow for surface hydrophobization.
Section 5: Safety and Handling Protocols
The primary hazard associated with 1,1,1,3,5,7,7,7-octamethyltetrasiloxane and other hydrosiloxanes is the potential for evolution of flammable hydrogen gas .[16][17]
-
Incompatible Materials: Avoid contact with strong acids, bases, and certain metal catalysts, as these can trigger a rapid and potentially dangerous evolution of H₂ gas.
-
Moisture Sensitivity: The compound is moisture-sensitive. Hydrolysis of the Si-H bond is slow with neutral water but is catalyzed by acids or bases, leading to the formation of silanols and H₂.[18]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from sources of ignition.[18]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Do not use water. Place the absorbed material in a container for proper disposal.[17]
References
-
Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]
-
MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]
-
National Institutes of Health (NIH). Fifty Years of Hydrosilylation in Polymer Science. [Link]
-
National Institutes of Health (NIH). (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. [Link]
-
INEOS OPEN. STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. [Link]
-
National Institutes of Health (NIH). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]
- Google Patents. (2004).
-
Royal Society of Chemistry. (2024). The role of silicon in drug discovery: a review. [Link]
-
ACS Publications. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]
-
National Institutes of Health (NIH). (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. [Link]
-
MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
-
Biological Magnetic Resonance Bank. Octamethylcyclotetrasiloxane. [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
National Institutes of Health (NIH). Mass Spectrometry of Synthetic Polysiloxanes. [Link]
-
Gelest, Inc. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]
-
Chromatography Online. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
-
Gelest, Inc. Hydride-Functional Silicones. [Link]
-
Silicones Europe. SAFE HANDLING OF SiH PRODUCTS. [Link]
-
ResearchGate. FT IR spectrum of silicon-hydrogen bonding. [Link]
-
Frontiers. (2025). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water. [Link]
-
Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. [Link]
-
Dow Inc. Silicon-Hydride (Si-H) Safe Handling. [Link]
-
SpectraBase. Octamethyl-cyclotetrasiloxane. [Link]
-
Environmental Protection Agency (EPA). Siloxane Sampling, Analysis and Data Reporting Recommendations. [Link]
-
University of Twente. INFRARED STUDY OF THE SILICA/SILANE REACTION. [Link]
-
Atlantis Press. (2014). Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. [Link]
-
Environmental Protection Agency (EPA). Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-3,5-bis[3-(2-oxiranylmethoxy)propyl]-. [Link]
-
ACS Publications. (1999). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas. [Link]
-
Environmental Protection Agency (EPA). Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-. [Link]
-
Wikipedia. Octamethylcyclotetrasiloxane. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane | CAS 16066-09-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstc.org [pstc.org]
- 5. gelest.com [gelest.com]
- 6. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemscene.com [chemscene.com]
- 10. ineosopen.org [ineosopen.org]
- 11. Hydrosilylation Catalyst [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Hydride-Functional Silicones - Gelest [technical.gelest.com]
- 14. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 15. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalsilicones.org [globalsilicones.org]
- 17. silicones.eu [silicones.eu]
- 18. dow.com [dow.com]
Navigating the Safety Landscape of Octamethyltrisiloxane: An In-depth Technical Guide
An Introductory Note on Chemical Nomenclature: This guide provides a comprehensive analysis of the Safety Data Sheet (SDS) for Octamethyltrisiloxane (CAS No. 107-51-7). Initial inquiries for "octamethoxy trisiloxane" did not yield specific safety data for a compound with that precise name, suggesting it is either a less common chemical or a potential misnomer for the widely used octamethyltrisiloxane. Given the prevalence of the latter in industrial and research settings, this guide focuses on providing a detailed and actionable safety analysis for octamethyltrisiloxane to best serve the needs of researchers, scientists, and drug development professionals.
Octamethyltrisiloxane, a linear organosiloxane, serves as a crucial chemical intermediate and is found in various applications due to its unique physical and chemical properties.[1] Understanding its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This technical guide moves beyond a perfunctory review of the SDS to offer a synthesized, expert-level perspective on the safe handling, storage, and emergency management of this compound.
Section 1: Chemical Identity and Physicochemical Properties
Octamethyltrisiloxane is a clear, colorless liquid. Its fundamental physicochemical properties are critical determinants of its behavior in a laboratory setting, influencing everything from storage conditions to the appropriate response in case of a spill. A summary of these key properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C8H24O2Si3 | [1] |
| Molecular Weight | 236.53 g/mol | [2] |
| CAS Number | 107-51-7 | [2] |
| Physical State | Liquid | [1] |
| Synonyms | MDM, Dimethyl-bis(trimethylsilyloxy)silane | [1][2] |
This table summarizes key identification and physical properties of octamethyltrisiloxane.
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), octamethyltrisiloxane is classified as a flammable liquid.[3] This classification necessitates specific precautions to prevent ignition.
GHS Hazard Pictograms:
Caption: GHS pictogram for flammable hazards.
Hazard Statements:
| Code | Statement |
| H226 | Flammable liquid and vapor |
This table outlines the GHS hazard statements for octamethyltrisiloxane.[3]
The primary hazard associated with octamethyltrisiloxane is its flammability.[1] Vapors can form flammable or explosive mixtures with air, and the liquid can generate a strong static charge when poured, which can be an ignition source.[1]
Section 3: Exposure Scenarios and Control Measures
Preventing exposure is the cornerstone of safely handling any chemical. For octamethyltrisiloxane, this involves a combination of engineering controls and personal protective equipment (PPE).
Engineering Controls
Given its flammable nature, all work with octamethyltrisiloxane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Electrical equipment, including lighting and ventilation systems, must be explosion-proof.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks of skin contact, eye exposure, and inhalation. The following diagram illustrates the recommended PPE ensemble.
Caption: Recommended Personal Protective Equipment (PPE) for handling octamethyltrisiloxane.
It is crucial to wear appropriate protective gloves, such as neoprene or nitrile rubber, and chemical safety goggles.[4] Protective clothing should be worn to prevent skin exposure.[2] If there is a risk of inhalation due to inadequate ventilation, a NIOSH-certified organic vapor respirator is recommended.[4]
Section 4: Handling, Storage, and Incompatibility
Safe Handling Practices
When handling octamethyltrisiloxane, it is imperative to avoid all personal contact, including inhalation.[5] All ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the work area.[6] Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3]
Storage Requirements
Store octamethyltrisiloxane in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][7] Containers should be kept tightly closed.[6]
Incompatible Materials
Avoid contact with oxidizing agents, such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[4][5]
Section 5: Emergency Procedures
A clear and well-rehearsed emergency plan is critical when working with flammable liquids.
First-Aid Measures
The following table summarizes the immediate first-aid steps to be taken in case of exposure.
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice. | [1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. | [1][3] |
| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
Fire-Fighting Measures
In case of a fire involving octamethyltrisiloxane, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1] Irritating fumes and organic acid vapors may be generated in a fire.[1]
Accidental Release Measures
In the event of a spill, the immediate priorities are to control ignition sources, contain the spill, and clean it up safely.
Spill Response Protocol:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[5]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Evacuate Personnel: Clear the area of all non-essential personnel.[8]
-
Wear Appropriate PPE: Don the full PPE ensemble as described in Section 3.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8]
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[8]
-
Clean the Spill Area: Decontaminate the spill area with an appropriate solvent.
-
Dispose of Waste: Dispose of the waste in accordance with local, state, and federal regulations.
The following workflow diagram illustrates the logical steps for responding to an accidental release.
Caption: Workflow for responding to an octamethyltrisiloxane spill.
Section 6: Toxicological Profile and Health Effects
While the primary hazard of octamethyltrisiloxane is its flammability, it is also important to be aware of its potential health effects.
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause slight eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Inhalation: No specific information is readily available, but it is prudent to avoid inhaling vapors.[1]
Some related siloxanes have been noted for potential reproductive toxicity and endocrine-disrupting effects, though these are generally associated with cyclic siloxanes like octamethylcyclotetrasiloxane (D4).[9][10]
Section 7: Environmental Fate and Ecotoxicity
Information on the environmental fate and ecotoxicity of octamethyltrisiloxane is limited in the provided search results. However, for related siloxanes, persistence in the environment is a concern.[9] Therefore, releases to the environment should be avoided.
Section 8: Disposal Considerations
Dispose of octamethyltrisiloxane and any contaminated materials in accordance with all applicable local, state, and federal regulations.[8] Do not dispose of it in drains or sewers.
Conclusion
A thorough understanding and implementation of the safety protocols outlined in this guide are essential for the safe use of octamethyltrisiloxane in a research and development setting. The primary focus should be on mitigating its flammability hazard through proper handling, storage, and the use of appropriate engineering controls and personal protective equipment. By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment.
References
-
Gelest, Inc. (2015-01-08). OCTAMETHYLTRISILOXANE Safety Data Sheet. Retrieved from [Link]
-
Vesta Chemicals bv. Octamethylcyclotetrasiloxane | CAS: 556-67-2 | SilQon OMCTS (D4). Retrieved from [Link]
-
R.S. Hughes. (2017-04-20). SAFETY DATA SHEET. Retrieved from [Link]
-
NJ.gov. TRIMETHOXY SILANE HAZARD SUMMARY. Retrieved from [Link]
-
Gelest, Inc. OCTAMETHYLCYCLOTETRASILOXANE, 98% Safety Data Sheet. Retrieved from [Link]
- Google Patents. US20010041781A1 - Methoxy-functional organopolysiloxanes, their preparation and use.
-
Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes - PMC - NIH. (2022-01-18). Retrieved from [Link]
-
Gelest, Inc. (2015-01-08). OCTAMETHYLTRISILOXANE Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025-12-14). (PDF) Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Retrieved from [Link]
-
Miljøstyrelsen. Siloxanes - Consumption, Toxicity and Alternatives. Retrieved from [Link]
-
CAS Common Chemistry. 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane. Retrieved from [Link]
-
Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of ... - PMC. (2016-05-30). Retrieved from [Link]
-
Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. Retrieved from [Link]
-
ResearchGate. 16 Safety and Toxicity Aspects of Polysiloxanes (Silicones) Applications. Retrieved from [Link]
-
Force of Nature. What are Siloxanes: Chemical Free Living. Retrieved from [Link]
-
ResearchGate. (2025-08-07). Synthesis of vinyl end-capped polydimethylsiloxane by ring opening polymerization of octamethylcyclotetrasiloxane (D4) catalyzed by rare earth solid super acid SO42-/TiO2/Ln3+. Retrieved from [Link]
-
Wikipedia. Octamethylcyclotetrasiloxane. Retrieved from [Link]
-
ResearchGate. (2025-08-07). Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Octamethyltrisiloxane | CAS 107-51-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. gelest.com [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. static.rshughes.com [static.rshughes.com]
- 9. www2.mst.dk [www2.mst.dk]
- 10. forceofnatureclean.com [forceofnatureclean.com]
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis Using Octamethoxytrisiloxane
Introduction: The Strategic Advantage of Pre-Polymerized Siloxane Precursors in Sol-Gel Synthesis
The sol-gel process, a versatile wet-chemical technique, is widely employed for the fabrication of glassy and ceramic materials for a myriad of applications, including drug delivery, protective coatings, and catalysis.[1] The process typically involves the hydrolysis and polycondensation of metal alkoxide precursors to form a colloidal solution (sol) that progressively evolves into a gel-like network.[1] While monomeric alkoxysilanes like tetraethoxysilane (TEOS) are common starting materials, the use of short-chain, pre-polymerized siloxanes such as octamethoxytrisiloxane offers distinct advantages. These precursors provide a more direct route to forming a siloxane backbone, potentially allowing for greater control over the final material properties and a more streamlined synthesis process. This application note provides a detailed guide to the sol-gel synthesis of silica-based materials using octamethoxytrisiloxane, with a particular focus on applications relevant to drug development professionals.
The "Why": Causality Behind Experimental Choices
The selection of octamethoxytrisiloxane as a precursor is a deliberate choice to influence the kinetics and structure of the resulting gel. Compared to monomeric silanes, the trisiloxane is already partially condensed, which can lead to faster gelation times and a more uniform network structure. The fundamental chemistry involves two key reactions: hydrolysis and condensation.[2]
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atoms are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by an acid or a base.
-
Acid Catalysis: Under acidic conditions, it is proposed that a methoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon atom.[3] This process tends to result in more linear or weakly branched polymer chains.[2][4]
-
Base Catalysis: In the presence of a base, a hydroxyl anion directly attacks the silicon atom, leading to the displacement of a methoxy group. This typically results in highly branched, three-dimensional networks.[2]
Condensation: The newly formed hydroxyl groups can then react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol, respectively.[3] This process links the siloxane units together, forming the gel network.
The choice of catalyst, the water-to-silane ratio, the solvent, and the temperature all play crucial roles in controlling the rates of these reactions and, consequently, the final properties of the material, such as pore size, surface area, and mechanical strength.[2] For drug delivery applications, these parameters are critical as they dictate the drug loading capacity and release kinetics.[5]
Visualizing the Sol-Gel Process
The following diagrams illustrate the key chemical transformations and the overall workflow in the sol-gel synthesis using octamethoxytrisiloxane.
Caption: General workflow for sol-gel synthesis.
Experimental Protocols
The following protocols provide a starting point for the synthesis of silica gels from octamethoxytrisiloxane. Researchers should consider these as templates and optimize the parameters based on their specific application and desired material properties.
Protocol 1: Basic Synthesis of a Silica Xerogel
This protocol details the formation of a monolithic silica xerogel.
Materials:
-
Octamethoxytrisiloxane (OMTS)
-
Ethanol (EtOH), anhydrous
-
Deionized water (DI H₂O)
-
Hydrochloric acid (HCl), 0.1 M
-
Ammonium hydroxide (NH₄OH), 1 M
Equipment:
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Pipettes
-
Drying oven
Procedure:
-
Precursor Solution Preparation: In a glass vial, combine OMTS and ethanol in a 1:4 molar ratio. Stir the solution for 10 minutes to ensure homogeneity.
-
Hydrolysis: While stirring, add a solution of DI H₂O and 0.1 M HCl to the precursor solution. The molar ratio of OMTS to H₂O should be 1:8. Continue stirring for 1 hour at room temperature.
-
Gelation: Add 1 M NH₄OH dropwise to the sol until a pH of 8-9 is reached. This will catalyze the condensation reaction and initiate gelation. The time to gelation will vary depending on the specific conditions but can be observed as a significant increase in viscosity.
-
Aging: Once the gel has formed, seal the vial and allow it to age at room temperature for 24-48 hours. During this time, the siloxane network will strengthen.
-
Drying: To obtain a xerogel, slowly evaporate the solvent. This can be achieved by uncapping the vial and placing it in an oven at 60°C for 24-72 hours, or until the gel is completely dry and a monolithic solid is formed.
Protocol 2: Encapsulation of a Model Hydrophilic Drug
This protocol describes the in-situ encapsulation of a model drug during the sol-gel process.
Materials:
-
All materials from Protocol 1
-
Model hydrophilic drug (e.g., gentamicin sulfate)
Procedure:
-
Drug Solution Preparation: Dissolve the model drug in the DI H₂O and HCl solution from step 2 of Protocol 1. The concentration of the drug will depend on the desired loading.
-
Precursor Solution Preparation: Prepare the OMTS and ethanol solution as described in Protocol 1.
-
Hydrolysis and Encapsulation: While stirring, add the drug-containing aqueous solution to the precursor solution. Stir for 1 hour.
-
Gelation, Aging, and Drying: Follow steps 3-5 from Protocol 1. The resulting xerogel will have the model drug entrapped within its silica matrix.
Data Presentation: Key Synthesis Parameters
The following table summarizes key parameters that can be varied to tailor the properties of the final sol-gel material.
| Parameter | Range/Options | Expected Effect on Material Properties |
| OMTS:H₂O Molar Ratio | 1:4 to 1:16 | Higher water content generally leads to more complete hydrolysis and a more cross-linked network. |
| Catalyst | Acid (e.g., HCl), Base (e.g., NH₄OH) | Acid catalysis typically results in finer pores and a more linear polymer structure, while base catalysis leads to larger pores and a more particulate structure. [2] |
| pH | 1-3 (acidic), 8-10 (basic) | Influences the rates of hydrolysis and condensation, affecting gelation time and network morphology. |
| Solvent | Ethanol, Methanol, etc. | The type and amount of solvent affect the solubility of the precursors and the rate of evaporation during drying, which can influence the final porosity. |
| Aging Time | 24 - 72 hours | Longer aging times allow for further cross-linking, increasing the mechanical strength of the gel. |
| Drying Method | Oven drying, Supercritical drying | Oven drying leads to a xerogel with significant shrinkage and potentially a collapsed pore structure. Supercritical drying produces an aerogel with high porosity and low density. |
Characterization and Validation
To ensure the successful synthesis and to understand the properties of the resulting material, a suite of characterization techniques should be employed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the siloxane (Si-O-Si) network and the presence of residual silanol (Si-OH) groups. Characteristic peaks for Si-O-Si bending and stretching vibrations are typically observed around 455 cm⁻¹ and 1080 cm⁻¹, respectively. [6]* Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and pore structure of the dried gel.
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area, pore volume, and pore size distribution of the material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and quantify the amount of encapsulated drug.
-
For Drug Delivery Applications:
-
UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To quantify the amount of drug released from the silica matrix over time in a suitable release medium.
-
By systematically controlling the synthesis parameters and thoroughly characterizing the resulting materials, researchers can develop bespoke silica-based systems for a wide range of applications in drug development and beyond.
References
-
Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - NIH. Available at: [Link]
-
Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications - RSC Publishing. Available at: [Link]
-
Sol-gel - Journal of Composites and Compounds. Available at: [Link]
-
Sol–gel process - Wikipedia. Available at: [Link]
-
Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis - PMC - NIH. Available at: [Link]
-
One-pot sol-gel process and simultaneous formation silica particles cross - CST. Available at: [Link]
-
“Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts - MDPI. Available at: [Link]
-
Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products. Available at: [Link]
-
Sol–Gel Approach for Fabricating Silica/Epoxy Nanocomposites - MDPI. Available at: [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. Available at: [Link]
-
The evolution of 'sol–gel' chemistry as a technique for materials synthesis - University of Bristol Research Portal. Available at: [Link]
-
The evolution of 'sol–gel' chemistry as a technique for materials synthesis - RSC Publishing. Available at: [Link]
-
(PDF) Characterization of silica gel prepared by using sol-gel process - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Silica Nanosphere from Octadecyltrimethoxy Silane. Available at: [Link]
-
The hydrolysis—condensation reactions in the sol-gel process of alkoxysilane. - ResearchGate. Available at: [Link]
-
Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane - SciSpace. Available at: [Link]
-
Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process - MDPI. Available at: [Link]
-
Preparation of silica nanoparticle through coating with octyldecylmethoxy silane. Available at: [Link]
-
The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC. Available at: [Link]
-
Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica - SciSpace. Available at: [Link]
-
Preparation and Characterization of Some Sol-Gel Modified Silica Coatings Deposited on Polyvinyl Chloride (PVC) Substrates - MDPI. Available at: [Link]
-
Preparation Of Silica Nanoparticles Through Microwave-Assisted Acid-Catalysis l Protocol Preview - YouTube. Available at: [Link]
-
Synthesis and Characterization of Silica Gel from Palm Shell and Coir Ash - OJS UNPATTI. Available at: [Link]
Sources
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. jourcc.com [jourcc.com]
- 6. Synthesis and Characterization of Silica Gel from Palm Shell and Coir Ash | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]
Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Silicon Dioxide Films Using Octamethoxytrisiloxane
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Leveraging Alkoxysiloxane Precursors for High-Quality Dielectric Films
Disclaimer: The following application notes and protocols are based on the fundamental principles of chemical vapor deposition and the known chemistry of alkoxysiloxane precursors. While octamethoxytrisiloxane is a viable candidate for the deposition of silicon dioxide, detailed and specific process parameters are not widely available in peer-reviewed literature. Therefore, the provided protocols should be considered as a starting point for process development and optimization.
Introduction: The Promise of Octamethoxytrisiloxane in Advanced Thin Film Deposition
The pursuit of novel precursors for Chemical Vapor Deposition (CVD) is driven by the continuous demand for higher quality thin films with tailored properties, deposited at lower temperatures and with greater process control. While tetraethoxysilane (TEOS) has long been the workhorse for silicon dioxide (SiO₂) CVD, alternative precursors like octamethoxytrisiloxane, Si₃O₂(OCH₃)₈, offer intriguing possibilities. As a larger molecule with a higher silicon-to-carbon ratio compared to TEOS, octamethoxytrisiloxane holds the potential for higher deposition rates and the formation of dense, high-purity SiO₂ films. These films are critical in a variety of applications, from interlayer dielectrics in microelectronics to biocompatible coatings on medical devices and encapsulation layers for sensitive drug delivery systems.
This guide provides a comprehensive overview of the theoretical and practical aspects of using octamethoxytrisiloxane as a precursor for SiO₂ deposition. We will delve into the fundamental chemistry, propose a representative CVD protocol, and discuss the critical parameters that influence film quality.
The Chemistry of Alkoxysiloxane Precursors in CVD
The deposition of SiO₂ from alkoxysiloxane precursors like octamethoxytrisiloxane is fundamentally an oxidation process. The precursor is vaporized, transported into a reaction chamber, and then thermally decomposed in the presence of an oxidizing agent, typically oxygen (O₂) or ozone (O₃). The methoxy (-OCH₃) ligands are stripped from the silicon-oxygen backbone, and volatile organic byproducts are formed, leaving behind a solid SiO₂ film on the substrate.
The overall reaction can be generalized as:
Si₃O₂(OCH₃)₈ + O₂ → 3SiO₂ + Volatile Organic Byproducts (e.g., H₂O, CO, CO₂, formaldehyde)
The specific reaction pathways are complex and can involve numerous intermediate species. The deposition temperature is a critical parameter that dictates the reaction kinetics and, consequently, the film properties. Higher temperatures generally lead to more complete decomposition of the precursor and denser, more stoichiometric SiO₂ films.
Why Consider Octamethoxytrisiloxane?
-
Potential for Higher Deposition Rates: Due to its larger size and multiple silicon atoms, each molecule of octamethoxytrisiloxane can contribute more to the film growth per unit of precursor delivered.
-
Lower Carbon Contamination: The higher silicon-to-carbon ratio in the precursor molecule may lead to films with lower carbon incorporation, which is beneficial for achieving optimal dielectric properties.
-
Liquid Source Convenience: Like TEOS, octamethoxytrisiloxane is a liquid at room temperature, making it easier and safer to handle and deliver to the CVD reactor compared to gaseous precursors like silane.
Chemical Vapor Deposition System Overview
A typical low-pressure CVD (LPCVD) or plasma-enhanced CVD (PECVD) system is suitable for depositing SiO₂ from octamethoxytrisiloxane. The key components of such a system are illustrated below.
Caption: A schematic of a typical CVD system for SiO₂ deposition.
Proposed CVD Protocol for SiO₂ Deposition
This section outlines a representative protocol for the deposition of SiO₂ films using octamethoxytrisiloxane. Note: These parameters are starting points and will require optimization for specific applications and reactor geometries.
Substrate Preparation
-
Cleaning: Thoroughly clean the substrate to remove any organic and particulate contamination. A standard RCA clean is recommended for silicon wafers. For other substrates, use appropriate solvent cleaning and surface activation steps (e.g., oxygen plasma treatment).
-
Loading: Carefully load the cleaned and dried substrates into the CVD reactor. Ensure proper handling to avoid recontamination.
Deposition Process
| Parameter | Typical Range | Notes |
| Precursor Temperature | 80 - 120 °C | Adjust to achieve the desired vapor pressure and flow rate. |
| Substrate Temperature | 350 - 550 °C | Higher temperatures generally improve film quality but may not be suitable for all substrates. |
| Reactor Pressure | 0.1 - 1.0 Torr | Lower pressures can improve film uniformity and conformality. |
| Carrier Gas (Ar or N₂) Flow Rate | 100 - 500 sccm | Used to transport the precursor vapor into the reactor. |
| Oxidizer (O₂) Flow Rate | 100 - 1000 sccm | The O₂-to-precursor ratio is a critical parameter for film stoichiometry. |
| RF Power (for PECVD) | 50 - 300 W | Plasma enhancement allows for lower deposition temperatures. |
| Deposition Time | Varies | Dependent on the desired film thickness and deposition rate. |
Step-by-Step Deposition Workflow
-
Pump Down: Evacuate the reaction chamber to the base pressure.
-
Temperature Ramp: Heat the substrate to the desired deposition temperature.
-
Gas Stabilization: Introduce the carrier gas and oxidizer at their set flow rates and allow the pressure to stabilize.
-
Precursor Introduction: Open the valve to introduce the octamethoxytrisiloxane vapor into the reaction chamber. If using PECVD, ignite the plasma.
-
Deposition: Allow the deposition to proceed for the calculated amount of time to achieve the target film thickness.
-
Process Termination: Shut off the precursor flow and extinguish the plasma (if applicable).
-
Purge: Continue flowing the carrier gas and oxidizer to purge any unreacted precursor and byproducts from the chamber.
-
Cool Down: Cool the substrate to a safe handling temperature under a continuous flow of inert gas.
-
Unloading: Vent the chamber to atmospheric pressure with inert gas and unload the coated substrates.
Caption: A step-by-step workflow for the CVD of SiO₂ films.
Characterization of Deposited SiO₂ Films
A comprehensive characterization of the deposited SiO₂ films is crucial to ensure they meet the requirements of the intended application. Key properties and common characterization techniques are summarized below.
| Property | Technique | Typical Values for High-Quality SiO₂ |
| Thickness and Refractive Index | Ellipsometry | Refractive Index: ~1.46 |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Stoichiometric SiO₂ |
| Bonding Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Dominant Si-O-Si stretching peak at ~1070 cm⁻¹ |
| Density | X-ray Reflectivity (XRR) | 2.1 - 2.3 g/cm³ |
| Surface Morphology and Roughness | Atomic Force Microscopy (AFM) | Root Mean Square (RMS) roughness < 1 nm |
| Dielectric Constant | Capacitance-Voltage (C-V) Measurements | ~3.9 |
| Electrical Breakdown Strength | Current-Voltage (I-V) Measurements | > 8 MV/cm |
Applications in Drug Development and Biomedical Fields
High-quality SiO₂ films deposited via CVD are increasingly important in the pharmaceutical and biomedical sectors. Their excellent barrier properties, biocompatibility, and chemical inertness make them suitable for a range of applications:
-
Encapsulation of Drugs: Ultrathin SiO₂ films can be used to coat drug nanoparticles, protecting them from degradation and enabling controlled release.
-
Biocompatible Coatings on Implants: A layer of SiO₂ can improve the biocompatibility of medical implants, reducing the risk of adverse reactions.
-
Barrier Layers in Microfluidic Devices: In "lab-on-a-chip" devices, SiO₂ films can provide electrical insulation and prevent the absorption of biological molecules onto the channel walls.
-
Sensors and Diagnostics: SiO₂ layers are integral components of biosensors, serving as the gate dielectric in field-effect transistor-based sensors.
Safety and Handling of Octamethoxytrisiloxane
Octamethoxytrisiloxane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly sealed.
-
Handling: Ground and bond containers when transferring the liquid to prevent static discharge. Use only non-sparking tools.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
-
Fire: Use dry chemical, foam, or carbon dioxide extinguishers. Do not use water, as it may be ineffective.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
Conclusion
Octamethoxytrisiloxane presents a promising alternative to conventional precursors for the CVD of high-quality silicon dioxide films. While specific, optimized process parameters are not yet widely established in the public domain, the fundamental principles of alkoxysiloxane chemistry provide a solid foundation for process development. By carefully controlling deposition parameters and thoroughly characterizing the resulting films, researchers can unlock the potential of this precursor for a wide range of advanced applications, particularly in the demanding fields of drug development and biomedical engineering.
References
-
Gelest, Inc. "OCTAMETHYLTRISILOXANE, Safety Data Sheet." Retrieved from [Link]
-
Computational study on silicon oxide plasma enhanced chemical vapor deposition (PECVD) process using tetraethoxysilane/oxygen/argon/helium. Retrieved from [Link]
-
Yu, W., et al. "Thermal stability and thermal decomposition mechanism of octamethyltrisiloxane (MDM): Combined experiment, ReaxFF-MD and DFT study." Journal of the Energy Institute 109 (2023): 101293. Retrieved from [Link]
-
Society of Vacuum Coaters. "PECVD of SiOx Barrier Films." Retrieved from [Link]
-
Alayo, M.I., et al. "Thick SiOxNy and SiO2 films obtained by PECVD technique at low temperatures." Thin Solid Films 332.1-2 (1998): 131-135. Retrieved from [Link]
Application Note: Atomic Layer Deposition (ALD) of Siloxanes for Bio-Barriers and Dielectrics
Executive Summary & Core Directive
This guide addresses the technical implementation of Atomic Layer Deposition (ALD) processes utilizing siloxanes (specifically Hexamethyldisiloxane - HMDSO) and related organosilicon precursors. While aminosilanes (e.g., BDEAS, DIPAS) are the standard for "pure" SiO₂ ALD due to their high reactivity, siloxanes offer distinct advantages in stability, handling safety, and cost.
Critical Insight: The use of siloxanes in ALD often straddles the boundary between pure ALD and Plasma-Enhanced Chemical Vapor Deposition (PECVD). Unlike aminosilanes, siloxanes like HMDSO lack labile ligands for easy thermal exchange. Therefore, Plasma-Enhanced ALD (PE-ALD) is strictly required to drive the combustion of organic ligands and form a dense inorganic network.
This protocol focuses on the PE-ALD of SiO₂ and Hybrid Siloxane Films , tailored for researchers in semiconductor encapsulation and drug delivery systems (particle coating).
Precursor Chemistry & Selection[1]
The choice of precursor dictates the deposition mechanism. Siloxanes are characterized by existing Si-O-Si linkages, which can be advantageous for deposition rates but challenging for ligand removal.
Table 1: Comparative Analysis of Siloxane vs. Aminosilane Precursors
| Feature | HMDSO (Siloxane) | OMCTS (Cyclic Siloxane) | BDEAS (Aminosilane) |
| Formula | |||
| Vapor Pressure | High (42 mmHg @ 25°C) | Low (1 mmHg @ 25°C) | Medium (10 mmHg @ 60°C) |
| Reactivity | Low (Requires Plasma) | Low (Requires Plasma) | High (Thermal or Plasma) |
| Stability | Highly Stable, Non-corrosive | Highly Stable | Moisture Sensitive |
| Primary Use | Hybrid barriers, Hydrophobic coatings | Low-k dielectrics | High-quality SiO₂ |
| Cost | Low | Low | High |
Expert Note: For drug packaging and biomedical implants, HMDSO is often preferred due to its established biocompatibility history in plasma polymer forms (ISO 10993 compliance in specific polymerized states).
Mechanism of Action: PE-ALD of HMDSO
The deposition mechanism differs from standard ligand-exchange ALD. It relies on the combustion of methyl groups by oxygen radicals.
-
Adsorption (Pulse A): HMDSO molecules physisorb or chemisorb onto the hydroxylated surface. Due to steric hindrance of the methyl groups, the coverage is self-limiting (saturation).
-
Purge 1: Removal of excess physisorbed HMDSO.
-
Plasma Exposure (Pulse B):
plasma generates radicals and ions. These species attack the Si-C bonds, converting methyl groups ( ) into volatile and , and creating new Si-O-Si bridges. -
Regeneration: The combustion process regenerates surface hydroxyl (-OH) groups, preparing the surface for the next HMDSO pulse.
Visualization: Reaction Pathway
Figure 1: Simplified reaction mechanism for the PE-ALD of HMDSO, highlighting the transition from steric adsorption to plasma-induced combustion and surface regeneration.
Detailed Experimental Protocol
This protocol is designed for a direct plasma ALD system (e.g., Picosun, Oxford, or Veeco).
Target:
Process Parameters[1][2][3][4][5][6][7][8]
-
Reactor Temperature:
(Critical window: . Below risks condensation; above risks CVD-like decomposition). -
Precursor Temp (HMDSO):
(Room Temp - High vapor pressure requires no heating). -
Carrier Gas:
or (Flow: 100-200 sccm). -
Plasma Gas:
(Flow: 50-100 sccm). -
Plasma Power: 200 - 300 W (ICP).
The ALD Cycle Recipe[1][2][9]
| Step | Action | Duration | Purpose |
| 1 | Pulse HMDSO | 0.5 - 1.0 s | Saturate surface with precursor. |
| 2 | Purge | 4.0 - 8.0 s | CRITICAL: Remove all non-adsorbed HMDSO. Insufficient purge leads to CVD (dust formation). |
| 3 | Plasma Strike ( | 2.0 - 5.0 s | Oxidize organic ligands. |
| 4 | Post-Plasma Purge | 5.0 s | Remove combustion byproducts ( |
Growth Per Cycle (GPC): Expect 0.6 – 0.9 Å/cycle . Note: If GPC > 1.5 Å/cycle, you likely have parasitic CVD growth due to insufficient purging or precursor condensation.
Self-Validating Workflow (Quality Control)
To ensure "Trustworthiness," perform these checks before full batch processing:
-
Saturation Curve Verification: Run 50 cycles with varying HMDSO pulse times (0.1s, 0.5s, 1.0s, 2.0s). Plot Thickness vs. Pulse Time.
-
Pass: Thickness plateaus after 0.5s.
-
Fail: Thickness continues to rise linearly (indicates CVD component).
-
-
Refractive Index (RI) Check: Measure using Ellipsometry.
-
Target: 1.45 - 1.46 (Pure
). -
Deviation: RI < 1.44 indicates porosity (low density). RI > 1.48 often indicates residual carbon (incomplete combustion/plasma power too low).
-
Visualization: Process Workflow
Figure 2: Operational workflow for HMDSO PE-ALD. Note the pre-conditioning step to ensure uniform nucleation.
Applications in Drug Development & Bio-Barriers
While semiconductor dielectrics are the traditional use case, siloxane ALD is gaining traction in pharmaceuticals.
Drug Particle Encapsulation
Using Fluidized Bed Reactor (FBR) ALD , drug microparticles can be coated with HMDSO-based silica.
-
Benefit: Retards dissolution rate (controlled release) and protects moisture-sensitive Active Pharmaceutical Ingredients (APIs).
-
Protocol Adjustment: FBR-ALD requires significantly longer purge times (20s+) due to the high surface area and tortuous path in the powder bed.
Biocompatible Implant Coatings
HMDSO plasma coatings can be tuned.
-
High
ratio: Forms (Hydrophilic, bone-integration). -
Low
ratio: Forms (Hydrophobic, anti-fouling). -
Reference: Picosun has demonstrated bioactive
and films for dental implants using similar methodologies [5].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Carbon Content | Low Plasma Power or Short Exposure | Increase Plasma Power to 300W or extend time to 5s. |
| Non-Uniformity (Edge Heavy) | Precursor Starvation or Re-deposition | Increase Pulse time (Starvation) or Increase Purge time (CVD effect). |
| Dust/Particles on Wafer | Gas Phase Reactions | STOP. Your purge time is too short. HMDSO and O radicals are mixing in the gas phase. |
| Low Growth Rate (<0.5 Å) | Steric Hindrance | This is normal for HMDSO. Do not increase pulse time indefinitely. Consider using BDEAS if higher GPC is needed. |
References
-
Jinesh, K. B., et al. (2011). "Plasma-enhanced atomic layer deposition of silicon dioxide from hexamethyldisiloxane." Journal of Vacuum Science & Technology A. Link
-
Putkonen, M., et al. (2014). "Atomic Layer Deposition of SiO2 from Aminosilanes and Ozone." Thin Solid Films.[1] Link
-
Profijt, H. B., et al. (2011). "Plasma-assisted atomic layer deposition: Basics, opportunities, and challenges." Journal of Vacuum Science & Technology A. Link
- O'Neill, L., et al. (2010). "Encapsulation of OLEDs using PE-ALD SiO2." Journal of Physics D: Applied Physics.
-
Picosun Group. (2021). "Biocompatible ALD coatings for pharmaceuticals and medical devices."[2][3][4] Picosun Application Notes. Link
-
Atomic Limits. (2019). "ALD Process Development and GPC Verification." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Ensuring the Shelf-Life Stability of Octamethoxy Trisiloxane
Welcome to the technical support center for octamethoxy trisiloxane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this highly reactive compound. Through a series of frequently asked questions and troubleshooting guides, we will explore the fundamental chemistry of octamethoxy trisiloxane, its degradation pathways, and practical strategies to ensure its long-term stability in your experimental and formulation work.
Understanding the Instability of Octamethoxy Trisiloxane
Octamethoxy trisiloxane is a valuable compound in various applications due to its unique chemical structure. However, the presence of eight methoxy groups makes it highly susceptible to hydrolysis, which is the primary cause of its instability. This section will delve into the common questions regarding the nature of this instability.
Frequently Asked Questions (FAQs): The Basics of Octamethoxy Trisiloxane Stability
Q1: What is the primary degradation pathway for octamethoxy trisiloxane?
A1: The primary degradation pathway for octamethoxy trisiloxane is hydrolysis . The silicon-oxygen-carbon (Si-O-C) bonds of the methoxy groups are susceptible to attack by water. This reaction cleaves the methoxy group, forming a silanol (Si-OH) group and releasing methanol as a byproduct. This initial hydrolysis step can be followed by condensation reactions between silanol groups to form more stable siloxane (Si-O-Si) bonds, leading to the formation of larger, more complex siloxane oligomers and polymers. In the absence of moisture and other hydroxyl-containing or acidic impurities, octamethoxy trisiloxane can be stable for years[1].
Q2: What are the key factors that accelerate the degradation of octamethoxy trisiloxane?
A2: Several factors can significantly accelerate the degradation of octamethoxy trisiloxane:
-
Moisture: As the reactant in hydrolysis, water is the most critical factor. Even trace amounts of moisture from the atmosphere or within solvents and other reagents can initiate degradation.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of alkoxysilanes. Methoxy-functional silanes, in particular, are known to hydrolyze rapidly.[2] The rate of hydrolysis is pH-dependent, with both low and high pH values generally increasing the reaction rate.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and subsequent condensation. Therefore, storing octamethoxy trisiloxane at elevated temperatures will shorten its shelf-life.
-
Presence of Catalysts: Certain metal ions and other impurities can act as catalysts for hydrolysis and condensation reactions.
Q3: What are the visible or detectable signs of octamethoxy trisiloxane degradation?
A3: Degradation of octamethoxy trisiloxane may not always be immediately visible. However, you may observe the following signs:
-
Changes in Viscosity: As hydrolysis and condensation proceed, the formation of larger siloxane molecules will lead to an increase in the viscosity of the material.
-
Formation of Precipitates: In some cases, the condensation products may become insoluble in the original material or solvent, leading to the formation of a gel or a solid precipitate.
-
Changes in Spectroscopic Data: Analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can reveal changes in the chemical structure. A decrease in the intensity of Si-O-CH₃ stretching bands and the appearance or increase of a broad O-H stretching band (from silanol groups) are indicative of hydrolysis. 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to observe the formation of new siloxane species.
-
Presence of Methanol: The detection of methanol, a byproduct of hydrolysis, using techniques like Gas Chromatography (GC), is a clear indicator of degradation.
Troubleshooting Guide: Proactive and Reactive Stability Management
This section provides practical guidance on how to prevent and address stability issues with octamethoxy trisiloxane in your laboratory work.
Proactive Measures for Stability Enhancement
Q4: How should I properly store and handle octamethoxy trisiloxane to maximize its shelf-life?
A4: Proper storage and handling are crucial for maintaining the stability of octamethoxy trisiloxane. Follow these guidelines:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.
-
Sealed Containers: Use tightly sealed containers made of an appropriate material (e.g., glass or a suitable polymer) that has low moisture permeability.
-
Controlled Temperature: Store the material in a cool, dry place, away from direct sunlight and heat sources. Refrigeration is often recommended, but ensure the container is sealed tightly to prevent condensation upon removal.
-
Use of Desiccants: Store containers within a desiccator containing a suitable drying agent to further protect from ambient moisture.
-
Handling in a Dry Environment: Whenever possible, handle the material in a glove box or under a stream of dry, inert gas. Use dry syringes and needles for transfers.
Q5: Can I use stabilizers to improve the shelf-life of octamethoxy trisiloxane, especially in formulations?
A5: Yes, the addition of certain stabilizers can significantly improve the shelf-life of octamethoxy trisiloxane, particularly in formulations where the presence of other moisture-containing components is unavoidable. The most common approach is the use of moisture scavengers .
-
Mechanism of Action: Moisture scavengers are reactive compounds that preferentially react with water, thereby protecting the octamethoxy trisiloxane from hydrolysis.
-
Recommended Moisture Scavengers: Vinyltrimethoxysilane is a commonly used and highly effective moisture scavenger. Its vinyl group enhances the reactivity of the methoxy groups towards water, allowing it to react with moisture faster than other alkoxysilanes.[3][4][5] Other alkoxysilanes, such as methyltrimethoxysilane, can also be used.[4][6]
-
Typical Concentration: The amount of moisture scavenger to add depends on the anticipated water content in the formulation. A typical starting concentration is in the range of 0.5% to 2% (w/w).[3]
Table 1: Common Moisture Scavengers for Siloxane Formulations
| Moisture Scavenger | Chemical Name | Typical Concentration | Key Advantages |
| Vinyltrimethoxysilane | Ethenyl(trimethoxy)silane | 0.5 - 2.0% (w/w) | High reactivity with water, effective in the presence of other silanes.[3][4][5] |
| Methyltrimethoxysilane | Trimethoxy(methyl)silane | 0.5 - 2.0% (w/w) | Effective moisture scavenger.[4][6] |
Reactive Measures and Experimental Protocols
Q6: I suspect my octamethoxy trisiloxane has degraded. How can I confirm this and quantify the extent of degradation?
A6: A combination of analytical techniques can be used to confirm and quantify the degradation of octamethoxy trisiloxane. A stability-indicating analytical method is essential for separating the intact compound from its degradation products.
Experimental Protocol: Assessing the Stability of Octamethoxy Trisiloxane using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for analyzing octamethoxy trisiloxane and its potential degradation products.
-
Sample Preparation:
-
Accurately weigh a sample of octamethoxy trisiloxane (e.g., 10 mg) into a volumetric flask.
-
Dissolve the sample in a dry, inert solvent (e.g., anhydrous hexane or toluene) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of pure octamethoxy trisiloxane in the same solvent.
-
If available, prepare standards of expected degradation products (e.g., silanols, condensation products).
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for separating and identifying volatile and semi-volatile siloxane compounds.[7][8][9][10]
-
Column: A low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is typically suitable.
-
Injection: Use a split/splitless injector. The injector temperature should be optimized to ensure volatilization without thermal degradation (e.g., 250-280°C).
-
Oven Program: A temperature gradient program is necessary to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10-20°C/minute to 300°C.
-
Final hold: Hold at 300°C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-800).
-
-
Data Analysis:
-
Identify the peak corresponding to octamethoxy trisiloxane by comparing its retention time and mass spectrum to a pure standard.
-
Search for peaks corresponding to potential degradation products. The mass spectra of siloxanes often show characteristic fragmentation patterns.
-
Quantify the amount of remaining octamethoxy trisiloxane by comparing its peak area to the calibration curve.
-
The extent of degradation can be calculated as the percentage decrease in the concentration of the parent compound.
-
Caption: Workflow for assessing octamethoxy trisiloxane stability using GC-MS.
Q7: I am developing a drug formulation containing octamethoxy trisiloxane. How can I assess its compatibility with other excipients?
A7: Drug-excipient compatibility studies are a critical step in formulation development to ensure the stability of both the active pharmaceutical ingredient (API) and the excipients.[9] For a moisture-sensitive compound like octamethoxy trisiloxane, these studies are particularly important.
Experimental Protocol: Screening for Excipient Compatibility using Differential Scanning Calorimetry (DSC)
DSC is a rapid and sensitive technique to screen for potential physical and chemical interactions between components in a mixture.[11]
-
Sample Preparation:
-
Prepare binary mixtures of octamethoxy trisiloxane and each excipient (e.g., common fillers like lactose, microcrystalline cellulose; binders like povidone; lubricants like magnesium stearate). A 1:1 ratio by weight is a common starting point.
-
Gently mix the components to ensure homogeneity.
-
Accurately weigh a small amount (2-5 mg) of the pure octamethoxy trisiloxane, the pure excipient, and the binary mixture into separate DSC pans.
-
Hermetically seal the pans to prevent the loss of volatile components and ingress of moisture.
-
-
DSC Analysis:
-
Instrumentation: A differential scanning calorimeter.
-
Temperature Program: Heat the samples at a constant rate (e.g., 10°C/minute) over a relevant temperature range (e.g., from ambient temperature to 250°C).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
-
Data Interpretation:
-
Obtain the DSC thermograms for the pure components and the binary mixture.
-
No Interaction: If the thermogram of the mixture is a simple superposition of the thermograms of the individual components, it suggests no significant interaction.
-
Potential Interaction: The appearance of new thermal events (peaks or shifts in transitions), the disappearance of existing peaks, or a significant change in the peak shape or temperature of a thermal event in the mixture's thermogram compared to the individual components indicates a potential interaction.[12]
-
Caption: Decision tree for interpreting DSC results in excipient compatibility studies.
Important Considerations for Excipient Compatibility:
-
Hygroscopicity: Be particularly cautious with hygroscopic excipients, as they can introduce moisture into the formulation and accelerate the hydrolysis of octamethoxy trisiloxane.
-
pH Effects: Acidic or basic excipients can alter the micro-pH of the formulation and catalyze degradation.
-
Further Analysis: If a potential incompatibility is identified by DSC, further investigation using techniques like HPLC to monitor for the appearance of degradation products and FTIR to identify changes in chemical bonding is recommended.
By understanding the inherent reactivity of octamethoxy trisiloxane and implementing these proactive and reactive strategies, you can ensure the stability and reliability of this compound in your research and development endeavors.
References
-
Development of a Method for Blocking Polysodiumoxy(methyl)siloxane Obtained in an Alcohol Medium. (2025). National Institutes of Health. [Link]
-
New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study. (2021). MDPI. [Link]
-
GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria. [Link]
-
Analysis of polydimethylsiloxanes by GC/TOFMS. JEOL. [Link]
-
Degradation studies on polydimethylsiloxane. Doria. [Link]
-
Water Scavengers for RTV-2 formulation guide. SiSiB SILANES. [Link]
-
water scavengers. SiSiB SILICONES. [Link]
-
Water Scavengers for RTV-2 formulation guide. SiSiB SILANES. [Link]
-
Vinyltrimethoxysilane (VTMS). (2025). PubMed. [Link]
-
Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. (2022). National Institutes of Health. [Link]
-
Modulated DSC Paper #7 Characterization of Pharmaceutical Materials. TA Instruments. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Vinyltrimethoxysilane (VTMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sisib.com [sisib.com]
- 6. Water Scavengers | Silane Hydrophobing Agents | Drying Agents | Silane | Silanes [powerchemical.net]
- 7. New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study [mdpi.com]
- 8. doria.fi [doria.fi]
- 9. jeol.com [jeol.com]
- 10. doria.fi [doria.fi]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tainstruments.com [tainstruments.com]
Technical Support Center: Optimizing Curing for Octamethoxy Trisiloxane Films
Introduction: The Thermal History Imperative
Welcome to the technical support hub for Octamethoxy Trisiloxane (OMTS) . You are likely using OMTS as a high-performance precursor to create dense, low-shrinkage silica (
However, the curing process is not merely "drying." It is a complex chemical reaction (polycondensation) driven by thermal energy. The temperature profile you select dictates the film's refractive index, mechanical modulus, and adhesion. This guide provides the protocols to optimize that thermal history.
Module 1: The Curing Mechanism & Workflow
To troubleshoot effectively, you must visualize the invisible chemical transformations occurring in your furnace.
The OMTS Curing Pathway
The conversion of liquid OMTS to a solid film involves removing the methoxy groups (as methanol) and forming a siloxane network.
Figure 1: The stepwise transformation of OMTS from liquid precursor to densified silica film. Note that methanol removal occurs primarily during the Soft Bake and early Condensation phases.
Module 2: Troubleshooting Guide (Symptom-Based)
This section addresses specific failure modes. Do not treat these as random errors; they are deterministic results of the physics occurring in your film.
Issue A: "Mud-Cracking" or Crazing
Symptom: The film shows a network of fine cracks immediately after curing or upon cooling. Root Cause: Capillary Stress. If the solvent (methanol) evaporates too quickly before the siloxane network has enough strength to support itself, the capillary forces in the shrinking pores tear the film apart. Corrective Action:
-
Implement a Step-Cure: Never go directly from spin-coat to hard bake (e.g., 200°C).
-
Protocol:
-
Hold: 60°C for 10 mins (Slow solvent release).
-
Ramp: 2°C/min to 150°C.
-
Hold: 150°C for 30 mins (Lock in the network).
-
-
Chemistry Check: If cracking persists, your film is likely too thick (>1 µm per coat). OMTS is designed for thin films. For thicker stacks, use multiple coating/curing cycles.
Issue B: Optical Haze / Cloudiness
Symptom: The film looks milky or has a blueish scattering tint. Root Cause: Phase Separation or Moisture Shock.
-
Mechanism:[1][2][3][4][5] OMTS hydrolyzes rapidly. If the relative humidity (RH) is too high (>50%) during spin coating, water droplets can condense on the surface or cause microscopic "gel particles" to form before the film is smooth. Corrective Action:
-
Control Humidity: Maintain RH < 40% in the coating zone.
-
Filtration: Filter the OMTS solution through a 0.2 µm PTFE filter immediately before dispensing.
-
Solvent Choice: If you are diluting OMTS, use a solvent with a lower evaporation rate (e.g., Propylene Glycol Methyl Ether Acetate - PGMEA) to allow the film to level out before it gels.
Issue C: Delamination (Peeling)
Symptom: The film flakes off the substrate (silicon, glass, or metal). Root Cause: Interfacial Contamination or CTE Mismatch.
-
Mechanism:[1][2][3][4][5] The substrate surface has no active -OH groups to bond with the OMTS, or the film shrank too much during the hard bake. Corrective Action:
-
Surface Activation: You must Piranha clean or Plasma treat (Oxygen plasma, 1 min) the substrate to generate surface silanols (Si-OH).
-
Ramp Down: Cool the samples slowly (<5°C/min) after the hard bake to prevent thermal shock.
Module 3: Optimization Protocol (DoE)
To find the "Sweet Spot" for your specific application (e.g., matching a specific Refractive Index), perform this Design of Experiments.
Objective: Determine the minimum temperature required to achieve full chemical conversion without degrading the substrate.
The "Ladder" Experiment
Prepare 4 identical samples (spin-coated on Si wafers).
| Step | Parameter | Sample A (Low) | Sample B (Med) | Sample C (High) | Sample D (Ref) |
| Soft Bake | 100°C (10 min) | Yes | Yes | Yes | Yes |
| Hard Bake | Temp / Time | 150°C / 1 hr | 250°C / 1 hr | 400°C / 1 hr | No Hard Bake |
| Target Metric | Refractive Index (n) | Expect ~1.38 | Expect ~1.41 | Expect ~1.44 | ~1.36 (Porous) |
| Chemical Check | FTIR Peak (950 cm⁻¹) | High Si-OH | Med Si-OH | Low/None | Very High |
Analysis:
-
Use FTIR (Fourier Transform Infrared Spectroscopy) .[6] Look for the disappearance of the Si-OH peak (~950 cm⁻¹) and the Si-OCH₃ peak (~2840 cm⁻¹).
-
Decision Rule: Choose the lowest temperature where the Si-OH peak is minimized. This ensures stability without unnecessary thermal stress.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I cure OMTS in a vacuum oven? A: Use caution. While vacuum aids solvent removal, it can cause the solvent to boil within the film, creating pinholes. It is better to soft bake at atmospheric pressure to remove the bulk solvent, then use vacuum for the hard bake to assist in removing trace volatiles.
Q: What is the shelf life of the OMTS precursor solution? A: OMTS is moisture-sensitive. Once the bottle is opened, atmospheric humidity begins the hydrolysis reaction.
-
Best Practice: Store in a dry box or desiccator. If the liquid becomes cloudy or viscous, the oligomers have crosslinked too much; discard it.
Q: Why does my film smell like alcohol during curing?
A: This is normal. The hydrolysis reaction is:
References
-
Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing.
- Source: Brinker, C.J., & Scherer, G.W. (Academic Press).
- Context: The definitive text on hydrolysis and condens
-
Link:
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- Source: Issa, A.A., & Luyt, A.S. (Polymers, MDPI).
- Context: Detailed review of acid/base catalysis and temper
-
Link:
-
Effect of Curing Temperature on Polysiloxane Co
- Source: Tomić, N., et al.
- Context: Experimental data correlating curing temperature (150°C vs 180°C) with corrosion resistance and film density.
-
Link:
-
Troubleshooting Siloxane Film Defects.
- Source: Gelest, Inc. Technical Guides.
- Context: Practical handling of silane coupling agents and hydrolytic stability.
-
Link:
Sources
Technical Support Center: Troubleshooting Phase Separation in Octamethoxy Trisiloxane Mixtures
Welcome to the technical support center for troubleshooting phase separation in octamethoxy trisiloxane mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the homogeneity of their experimental formulations. Here, we delve into the underlying causes of phase separation and provide actionable, field-proven solutions to maintain the stability of your mixtures.
Frequently Asked Questions (FAQs)
Q1: What is octamethoxy trisiloxane and why is it used?
Octamethoxy trisiloxane is an organosilicon compound with the chemical formula C8H24O10Si3.[1] It is a clear liquid that serves as a versatile intermediate in the synthesis of more complex silicone-based materials.[2] Its methoxy groups are susceptible to hydrolysis, a reaction that forms silanol groups. These silanol groups can then undergo self-condensation or react with other silanol-containing compounds to create a wide array of silicone polymers, resins, and oils.[2] This controlled reactivity makes it a valuable component in the formulation of personal care products, high-performance lubricants, and advanced silicone resins and elastomers.[2][3]
Q2: What is phase separation and why does it occur in my octamethoxy trisiloxane mixture?
Phase separation is the spontaneous demixing of a homogenous mixture into two or more distinct liquid phases.[4] In the context of octamethoxy trisiloxane mixtures, this often manifests as cloudiness, the formation of droplets, or the appearance of separate layers.[5][6] The primary drivers of phase separation include:
-
Changes in Composition: The introduction of other components, such as active pharmaceutical ingredients (APIs), excipients, or even atmospheric moisture, can alter the solubility parameters of the mixture, leading to immiscibility.[7][8]
-
Temperature Fluctuations: Changes in temperature can significantly impact the solubility of components within the mixture.[8][9] Some systems exhibit an upper critical solution temperature (UCST), where they become more miscible at higher temperatures, while others have a lower critical solution temperature (LCST), becoming less miscible as the temperature rises.[6]
-
Hydrolysis: The methoxy groups of octamethoxy trisiloxane are prone to hydrolysis, especially in the presence of water, which can be absorbed from the atmosphere.[2][7] This reaction produces methanol and silanol groups, altering the polarity and intermolecular interactions within the mixture and potentially triggering phase separation.[2]
Q3: What are the initial signs of phase separation I should look for?
The initial signs of phase separation can be subtle. Be vigilant for the following indicators:
-
Increased Opalescence or Haziness: A slight cloudiness or milky appearance is often the first visual cue.
-
Schlieren Lines: These are faint, wavy lines within the liquid that indicate localized differences in refractive index due to concentration gradients.
-
Formation of Microdroplets: Under magnification, you may observe the nucleation and growth of tiny droplets of a second phase.[5]
-
Changes in Viscosity: The viscosity of the mixture may change as the phases begin to separate.
In-Depth Troubleshooting Guides
Problem 1: My octamethoxy trisiloxane mixture becomes cloudy upon adding another component.
Q: I've prepared a clear solution of octamethoxy trisiloxane with my solvent system. However, upon adding my active pharmaceutical ingredient (API), the mixture turns cloudy. What is happening and how can I fix it?
A: The cloudiness you're observing is a classic sign of liquid-liquid phase separation (LLPS), likely induced by the poor solubility of your API in the siloxane-based mixture. The addition of the API has pushed the system into a two-phase region of its phase diagram.
Causality:
-
Solubility Mismatch: The API may have a significantly different polarity or hydrogen bonding capacity compared to the octamethoxy trisiloxane and your solvent. This mismatch in intermolecular forces leads to immiscibility.
-
Concentration Effects: The concentration of the API may have exceeded its solubility limit in the mixture.
Troubleshooting Workflow:
A troubleshooting workflow for addressing API-induced phase separation.
Detailed Protocols:
-
Solvent System Modification:
-
Rationale: The goal is to find a co-solvent that can bridge the polarity gap between the octamethoxy trisiloxane and the API.
-
Protocol:
-
Begin by creating a small, clear solution of your API in a good solvent (e.g., ethanol, isopropanol).
-
Titrate this API solution slowly into your octamethoxy trisiloxane mixture while stirring vigorously.
-
Observe for any signs of cloudiness. If the mixture remains clear, you have successfully incorporated the API.
-
If cloudiness persists, experiment with different co-solvents that are miscible with both the siloxane and the API.
-
-
-
Temperature Adjustment:
-
Rationale: The solubility of many compounds is temperature-dependent.[9] Gently heating the mixture may increase the solubility of the API and lead to a single-phase solution.
-
Protocol:
-
Place your cloudy mixture in a temperature-controlled water bath.
-
Gradually increase the temperature in 5 °C increments, stirring continuously.
-
Monitor the clarity of the solution at each temperature point. Note the temperature at which the solution becomes clear (the cloud point).
-
Caution: Be aware of the thermal stability of all components in your mixture. Siloxanes generally have good thermal stability up to around 300°C, but this can be affected by other components.[10]
-
-
-
Surfactant Addition:
-
Rationale: Surfactants are amphiphilic molecules that can stabilize mixtures of immiscible liquids by reducing the interfacial tension between them.[11][12] They can form micelles that encapsulate the less soluble component, effectively dispersing it throughout the mixture.
-
Protocol:
-
Select a surfactant that is compatible with your system. For siloxane-based systems, silicone-based surfactants are often a good starting point.
-
Prepare a stock solution of the surfactant in a suitable solvent.
-
Add the surfactant solution dropwise to your cloudy mixture while stirring.
-
Observe for a reduction in turbidity. The amount of surfactant needed will depend on the specific components and their concentrations.
-
-
Problem 2: My clear octamethoxy trisiloxane mixture separates into layers upon standing or cooling.
Q: My formulation is perfectly clear initially, but after a few hours, or when I store it in the refrigerator, I see two distinct layers. What is causing this delayed phase separation?
A: This delayed phase separation is likely due to one of two factors: slow hydrolysis of the octamethoxy trisiloxane or a temperature-induced phase transition.
Causality:
-
Hydrolysis and Condensation: As mentioned, octamethoxy trisiloxane can react with ambient moisture to form silanols.[2] These silanols can then undergo condensation reactions to form larger, less soluble siloxane oligomers, leading to phase separation over time.
-
Upper Critical Solution Temperature (UCST) Behavior: Your mixture may exhibit UCST behavior, meaning it is miscible at higher temperatures but separates into two phases below a certain critical temperature.[6]
Troubleshooting and Characterization:
Table 1: Troubleshooting Strategies for Delayed Phase Separation
| Strategy | Rationale | Experimental Steps |
| Moisture Control | To prevent hydrolysis of octamethoxy trisiloxane. | 1. Prepare the mixture under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and reagents. 3. Store the final formulation in sealed containers with a desiccant. |
| pH Adjustment | The rate of hydrolysis is pH-dependent. Adjusting the pH can slow down the reaction. | 1. Measure the initial pH of your mixture. 2. Add a small amount of a suitable buffer to adjust the pH away from conditions that favor hydrolysis (typically very acidic or basic conditions). |
| Cloud Point Determination | To characterize the temperature-dependent phase behavior of your mixture. | 1. Place a sample of your clear mixture in a temperature-controlled bath with a light source and a detector. 2. Slowly cool the sample while monitoring the light transmission. 3. The temperature at which the light transmission drops significantly is the cloud point, indicating the onset of phase separation. |
Characterization Workflow:
Workflow for diagnosing the cause of delayed phase separation.
Problem 3: I'm observing the formation of an emulsion that is difficult to break.
Q: After mixing the components of my formulation, I'm left with a stable, milky emulsion instead of a clear solution or two easily separable layers. How can I resolve this?
A: Emulsion formation indicates that you have two immiscible liquid phases, but with very small droplets of one phase dispersed in the other. This is often stabilized by surface-active species present in your mixture.
Causality:
-
Presence of Surfactant-like Molecules: One or more of your components may have amphiphilic properties, acting as an emulsifying agent.
-
High Shear Mixing: Vigorous mixing can break down the two phases into very small droplets, creating a large interfacial area that is difficult to coalesce.[13]
Troubleshooting Emulsions:
-
Reduce Mixing Energy: Try gentle swirling or tumbling instead of high-shear mixing to see if this prevents emulsion formation.[13]
-
Salting Out: Adding a salt (e.g., sodium chloride) can increase the ionic strength of the aqueous phase, which can help to break the emulsion by promoting the coalescence of the dispersed droplets.[13][14]
-
Centrifugation: Applying a strong centrifugal force can accelerate the separation of the two phases.
-
Addition of a Demulsifier: A small amount of a different solvent that is miscible with one of the phases can sometimes disrupt the emulsion.[13]
Analytical Techniques for Characterization
To effectively troubleshoot phase separation, it is crucial to characterize the separated phases.
Table 2: Analytical Techniques for Phase-Separated Systems
| Technique | Information Gained |
| Optical Microscopy | Visual confirmation of phase separation, droplet size, and morphology. |
| Dynamic Light Scattering (DLS) | Quantitative measurement of droplet size distribution in an emulsion. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile components in each phase.[15][16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in each phase, which can help to determine the composition.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about the components in each phase.[18] |
References
- Exploring the Chemical Properties and Uses of Octamethoxy Trisiloxane. (n.d.). Self-grounding API.
- Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. (n.d.). Langmuir.
- Characterization of Phase Separation in Film Forming Biopolymer Mixtures. (n.d.). Biomacromolecules.
- Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. (n.d.). MDPI.
- Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. (2022). PSE Community.org.
- Interactions between Phase-Separated Liquids and Membrane Surfaces. (n.d.). PMC.
- Characterizing Liquid-Liquid Phase Separation. (n.d.). University of San Diego.
- THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. (n.d.). Silicones Europe.
- The effect of surfactants on the dynamics of phase separation. (n.d.). ResearchGate.
- A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. (n.d.). EurofinsUS.com.
- Separation of Linear and Cyclic Siloxanes in Pure Silica Zeolites. (n.d.). PMC.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. (n.d.). MDPI.
- NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. (n.d.). Self-grounding API.
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (n.d.). ResearchGate.
- Tips for Troubleshooting Liquid-Liquid Extraction. (2025). K-Jhil.
- Influence of surfactants on selective mechanical separation of fine active materials used in high temperature electrolyzers contributing to circular economy. (2024). RSC Publishing.
- The influence of molecular weight of siloxane macromere on phase separation morphology, oxygen permeability, and mechanical properties in multicomponent silicone hydrogels. (2025). Request PDF.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (n.d.). Sigma-Aldrich.
- Phase separation – Knowledge and References. (n.d.). Taylor & Francis.
- Temperature Dependence of the Concentration of Silanol Groups in Silica Precipitated from a Hydrothermal Solution. (2025). ResearchGate.
- Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process. (2022). Industrial & Engineering Chemistry Research.
- Octamethyltrisiloxane. (2026). ChemicalBook.
- Experimental and Thermodynamic Study on the Temperature-Dependent Surface Activity of Some Polyether Siloxane Surfactants at the Water–Air Interface. (n.d.). MDPI.
- How can I improve my liquid-liquid extraction process?. (2023). Biotage.
- Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. (n.d.). PMC.
- Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. (n.d.). Environmental Science & Technology.
- Chemical Properties of Trisiloxane, octamethyl- (CAS 107-51-7). (n.d.). Cheméo.
- Separating Mixtures. (2025). Chemistry LibreTexts.
- Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology. (2021). PMC.
- Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment. (2017). Scientific Spectator.
- Liquid–Liquid Phase Separation: Mechanisms, Roles, and Implications in Cellular Function and Disease. (2025). PMC.
- Octamethoxy Trisiloxane. (2025). Chemsrc.
- Monitoring Siloxane Levels Using Gas Analysis. (n.d.). Thermo Fisher Scientific.
- Phase Separation Phenomenon in Non-ionic Surfactant TX-114 Micellar Solutions: Effect of Added Surfactants and Polymers. (2025). Request PDF.
- Trisiloxane, octamethyl-: Human health tier II assessment. (2018). Self-grounding API.
Sources
- 1. Octamethoxy Trisiloxane | CAS#:4221-95-8 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Liquid–Liquid Phase Separation: Mechanisms, Roles, and Implications in Cellular Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.sandiego.edu [digital.sandiego.edu]
- 10. psecommunity.org [psecommunity.org]
- 11. Influence of surfactants on selective mechanical separation of fine active materials used in high temperature electrolyzers contributing to circular e ... - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D4IM00044G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. eurofinsus.com [eurofinsus.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Octamethoxy Trisiloxane (OMTS) Hydrolysis & Purification
Topic: Reducing Methanol Byproducts in OMTS Hydrolysis Audience: Pharmaceutical Researchers, Sol-Gel Scientists, Drug Delivery Engineers Document ID: OMTS-TECH-001
Introduction: The Methanol Challenge
Welcome to the Technical Support Center. If you are utilizing Octamethoxy Trisiloxane (OMTS) for hydrophobic coatings, drug-eluting matrices, or sol-gel encapsulation, you are likely facing the Stoichiometric Barrier .
The Core Issue: Hydrolysis of OMTS is a substitution reaction where every methoxy group (
Because methanol generation is intrinsic to the chemistry, "reducing" byproducts refers to two distinct engineering goals:
-
Kinetic Control: Managing the rate of methanol release to prevent runaway exotherms or solvent boiling.
-
Purification: Removing residual methanol from the final matrix to meet ICH Q3C Class 2 limits (3000 ppm) for pharmaceutical safety.
This guide provides the protocols to master both.
Module 1: Kinetic Control (Reaction Engineering)
The rate of methanol release is dictated by pH and water concentration. Controlling this prevents "methanol spikes" that can disrupt polymer morphology.
The Catalyst Effect
-
Acid Catalysis (pH < 4): Promotes rapid hydrolysis but slow condensation.
-
Result: Fast release of methanol early in the reaction. Produces linear, entangled siloxane chains.
-
Use Case: Dense coatings, fibers.
-
-
Base Catalysis (pH > 9): Promotes slow hydrolysis but rapid condensation.
-
Result: Slower, sustained methanol release. Produces colloidal, spherical particles.
-
Use Case: Porous matrices, drug delivery carriers.
-
Visualizing the Pathway
The following diagram illustrates the critical control points where methanol is generated and where it must be removed.
Figure 1: The OMTS hydrolysis workflow.[1][2][3][4][5][6] Note that methanol is generated at the hydrolysis step but often entrapped in the gel network, requiring active purification.
Module 2: Purification Protocols (Methanol Removal)
Once the reaction is complete, the focus shifts to removal. Methanol does not form an azeotrope with water, making simple distillation inefficient for reaching ppm levels.
Protocol A: Vacuum Stripping (Rotary Evaporation)
Best for: Lab-scale synthesis of viscous oils or gels.
-
Setup: Connect the reaction vessel to a rotary evaporator with a dry ice/acetone condenser.
-
Parameters:
-
Bath Temperature: 40°C (Methanol BP is 64.7°C, but vacuum lowers this).
-
Vacuum Pressure: Ramp down to < 50 mbar.
-
-
The "Bump" Hazard: As methanol boils off, the viscosity of the siloxane increases rapidly, trapping bubbles.
-
Fix: Use a "bump trap" and increase rotation speed (150+ RPM) to increase surface area.
-
-
Chase Solvent: Add a small volume of Ethanol (Class 3 solvent, less toxic). Ethanol will exchange with residual trapped methanol and help carry it out during evaporation.
Protocol B: Azeotropic Distillation (Industrial Scale)
Best for: Large batches where vacuum stripping is impractical.
While Methanol/Water is hard to separate, Methanol/Toluene forms a high-methanol azeotrope (approx. 69% Methanol, 31% Toluene) boiling at 63.8°C.
-
Addition: Add Toluene (0.5 : 1 ratio to reaction volume) to the hydrolyzed mixture.
-
Distillation: Heat to 64°C. The azeotrope will boil off, carrying the methanol with it.
-
Cleanup: Toluene is also a Class 2 solvent (limit 890 ppm), but it is much easier to strip via vacuum than methanol due to its lack of hydrogen bonding with the siloxane network.
Module 3: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Gel Cracking | Rapid methanol evaporation created capillary stress. | Slow Down: Reduce evaporation rate. Add a high-boiling solvent (e.g., Propylene Glycol) to act as a Drying Control Chemical Additive (DCCA). |
| High Residual MeOH | Methanol trapped in dense siloxane pores. | Solvent Exchange: Wash the gel with water (if hydrophobic) or ethanol, then re-dry. |
| Opalescence / Haze | Phase separation (Methanol/Water/Siloxane immiscibility). | Compatibilizer: Add a co-solvent like Ethanol or THF to homogenize the mixture during hydrolysis. |
| Slow Reaction | Steric hindrance of the trisiloxane chain. | Heat & Acid: Increase temp to 50°C or switch to Acid catalyst (HCl) to protonate the methoxy group. |
Frequently Asked Questions
Q: Can I prevent methanol formation entirely? A: No. The chemistry of OMTS is methoxy-based. To avoid methanol, you must switch precursors to Octaethoxy Trisiloxane , which releases Ethanol (Class 3, safer) instead. However, ethoxy groups hydrolyze 5-10x slower than methoxy groups due to steric bulk.[4]
Q: What is the regulatory limit for Methanol in my final drug product? A: According to ICH Q3C (R8) Guidelines , Methanol is a Class 2 solvent.
-
PDE: 30 mg/day.
-
Concentration Limit: 3000 ppm (0.3%).
-
Validation: You must validate your removal process using Headspace GC-FID or GC-MS.
Q: My gel turns white when I add water. Why? A: OMTS is hydrophobic. When you add water without a co-solvent, the siloxane oils out. Methanol is generated at the interface, but the reaction is slow.
-
Solution: Pre-mix OMTS with methanol or ethanol (50% v/v) to create a single phase before adding the acid/water catalyst.
Module 4: Decision Logic for Purification
Use this logic tree to determine the best removal strategy for your specific formulation.
Figure 2: Decision tree for selecting the appropriate methanol removal protocol based on product state.
References
- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
-
International Council for Harmonisation (ICH). (2021).[7] ICH Q3C (R8) Impurities: Guideline for Residual Solvents.
- Arkles, B. (2001). Commercial Applications of Sol-Gel-Derived Hybrid Materials. MRS Bulletin. (Details on siloxane precursors and industrial handling).
- Oostendorp, D. J., et al. (2006). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.
Sources
- 1. iemjournal.com.my [iemjournal.com.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the FTIR Spectral Analysis of Octamethoxy Trisiloxane Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Fingerprint of a Versatile Siloxane
Octamethoxy trisiloxane, a member of the siloxane family, finds diverse applications ranging from surface modification and sol-gel processes to its use as a precursor in materials science. Its performance is intrinsically linked to its molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique that provides a unique "vibrational fingerprint" of a molecule, allowing for the rapid identification of its functional groups.[1] This guide will dissect the FTIR spectrum of octamethoxy trisiloxane, offering a comparative analysis with a related organosilicon compound, methyltrimethoxysilane (MTMS), to highlight key differentiating spectral features.
The core principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations between its constituent atoms. The frequencies of these vibrations are specific to the types of chemical bonds and the overall molecular structure. Therefore, an FTIR spectrum serves as a direct readout of the functional groups present.
Deciphering the Spectrum: A Detailed Analysis of Octamethoxy Trisiloxane
The molecular structure of octamethoxy trisiloxane, with its central trisiloxane backbone and methoxy functional groups, gives rise to a characteristic FTIR spectrum. The key vibrational modes are associated with the Si-O-Si, Si-O-C, C-O, and C-H bonds.
Below is a detailed breakdown of the expected absorption bands for octamethoxy trisiloxane, with frequency ranges compiled from established spectroscopic data.[2][3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2947, ~2840 | Asymmetric & Symmetric C-H stretching | -CH₃ (in -OCH₃) | Strong |
| ~1460 | Asymmetric C-H bending (scissoring) | -CH₃ (in -OCH₃) | Medium |
| ~1190 | C-O stretching | Si-O-C | Strong |
| ~1080 | Asymmetric Si-O-Si stretching | Si-O-Si | Very Strong |
| ~840 | Si-O-C stretching | Si-O -C | Strong |
| ~780 | CH₃ rocking and Si-C stretching (from residual) | Si-CH₃ | Weak |
The most prominent feature in the spectrum of octamethoxy trisiloxane is the very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si backbone, typically observed around 1080 cm⁻¹.[3] The presence of multiple methoxy groups results in strong C-H stretching vibrations around 2947 and 2840 cm⁻¹ and a distinct C-O stretching band near 1190 cm⁻¹.[5]
A Comparative Analysis: Octamethoxy Trisiloxane vs. Methyltrimethoxysilane (MTMS)
To truly appreciate the unique spectral signature of octamethoxy trisiloxane, a comparison with a structurally related but simpler molecule is invaluable. Methyltrimethoxysilane (MTMS) is an excellent candidate for this purpose as it contains the core Si-O-C and C-H functionalities but lacks the extended Si-O-Si backbone.
| Functional Group | Octamethoxy Trisiloxane | Methyltrimethoxysilane (MTMS) | Key Differentiator |
| Si-O-Si Backbone | Present : Very strong, broad absorption around 1080 cm⁻¹ | Absent : Lacks the characteristic strong, broad Si-O-Si stretching band. | The presence of the intense Si-O-Si stretching band is the primary indicator for the trisiloxane structure in octamethoxy trisiloxane. |
| Si-O-C Linkage | Present : Strong absorption around 840 cm⁻¹ | Present : Strong absorption in a similar region. | While both compounds exhibit this band, the overall spectral pattern and the absence of the Si-O-Si band in MTMS are distinguishing factors. |
| C-H Bonds (in -OCH₃) | Present : Strong absorptions at ~2947 & ~2840 cm⁻¹ | Present : Strong absorptions in the same region. | The C-H stretching and bending modes will be present in both, but their relative intensities and the surrounding spectral features will differ due to the overall molecular environment. |
| Si-CH₃ Bond | Absent (ideally) | Present : Characteristic absorption around 1270 cm⁻¹ (symmetric deformation) and ~780 cm⁻¹ (rocking). | The presence of a distinct Si-CH₃ peak in MTMS provides a clear point of differentiation from the ideally pure octamethoxy trisiloxane. |
This comparative analysis underscores the diagnostic power of FTIR spectroscopy. The presence or absence of the strong Si-O-Si backbone absorption is the most definitive way to distinguish between these two organosilicon compounds.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following is a detailed, step-by-step methodology for obtaining an FTIR spectrum of a liquid sample like octamethoxy trisiloxane using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.[6][7]
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)
-
Octamethoxy trisiloxane sample
-
Methyltrimethoxysilane (for comparative analysis)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions. This minimizes instrumental drift.
-
Purge the sample compartment with dry air or nitrogen to reduce atmospheric water and carbon dioxide interference, which can obscure important spectral regions.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
-
-
Sample Application:
-
Place a small drop of the liquid octamethoxy trisiloxane sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol or ethanol and a lint-free wipe to remove all traces of the sample.
-
-
Comparative Analysis:
-
Repeat steps 2-6 for the methyltrimethoxysilane sample to obtain its spectrum for comparison.
-
This self-validating protocol ensures that the obtained spectrum is a true representation of the sample by first accounting for the instrumental and atmospheric background.
Visualizing the Molecular Structures and Workflow
To further aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.
Caption: Molecular structure of octamethoxy trisiloxane.
Caption: ATR-FTIR experimental workflow.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of organosilicon compounds like octamethoxy trisiloxane. By understanding the characteristic vibrational frequencies of its key functional groups—most notably the strong Si-O-Si stretching of the trisiloxane backbone—researchers can confidently identify this compound and distinguish it from other silanes such as methyltrimethoxysilane. The provided experimental protocol offers a reliable and reproducible method for obtaining high-quality FTIR spectra. This guide serves as a foundational resource for scientists and professionals in leveraging FTIR for the precise analysis of these versatile materials.
References
-
FT-IR spectrum of (a) γ-methacryloxypropyl trimethoxysilane and (b) hyperbranched polysiloxane. - ResearchGate. Available at: [Link]
-
Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PubMed Central. Available at: [Link]
-
5: FT-IR spectrum of methyltrimethoxysilane (MTMS) - ResearchGate. Available at: [Link]
-
Real-Time Observation of Macroscopic Hierarchical Pattern Formation in a Minimal Chemical System via Reaction-Induced Phase Separation | Langmuir - ACS Publications. Available at: [Link]
-
Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents | Request PDF - ResearchGate. Available at: [Link]
-
A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation - MDPI. Available at: [Link]
-
ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments - MDPI. Available at: [Link]
-
Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches - NIH. Available at: [Link]
-
IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING - Pressure Sensitive Tape Council. Available at: [Link]
-
Vibrational spectroscopy of the ring structures in silicates and siloxanes - ResearchGate. Available at: [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. Available at: [Link]
-
Trisiloxane, octamethyl- - the NIST WebBook. Available at: [Link]
-
from dimer to oligomers and polymers. 1. Structural and vibrational properties of hexamethyldisiloxane (CH3)3SiOSi(CH3)3 - ResearchGate. Available at: [Link]
-
Trisiloxane, octamethyl- - the NIST WebBook. Available at: [Link]
-
(PDF) Infrared Analysis of Organosilicon Compounds - ResearchGate. Available at: [Link]
-
Trisiloxane, octamethyl- - the NIST WebBook. Available at: [Link]
-
Silicones and Silicone-Modified Materials : Overview of Siloxane Polymers - American Chemical Society. Available at: [Link]
-
Siloxane Molecules: Nonlinear Elastic Behavior and Fracture Characteristics - ETH Zurich Research Collection. Available at: [Link]
-
Assignments of the main FTIR absorption bands of silicon-based materials. - ResearchGate. Available at: [Link]
-
Science and Technology of Silicones and Silicone-Modified Materials - American Chemical Society. Available at: [Link]
-
Cyclotrisiloxane, hexamethyl- - the NIST WebBook. Available at: [Link]
-
Cyclotetrasiloxane, octamethyl- - the NIST WebBook. Available at: [Link]
Sources
- 1. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pstc.org [pstc.org]
A Senior Application Scientist's Guide to Purity Assessment of Octamethoxy Trisiloxane: A 29Si NMR-Centric Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced material synthesis and pharmaceutical development, the purity of chemical precursors is not merely a quality metric; it is the bedrock of reproducibility, safety, and efficacy. Octamethoxy trisiloxane, a key building block in the synthesis of specialized silicone-based materials, is no exception. Its precise molecular structure and the absence of undesirable impurities are critical for controlling the properties of the final products. This guide provides an in-depth, scientifically grounded comparison of analytical techniques for characterizing the purity of octamethoxy trisiloxane, with a primary focus on the superior capabilities of 29Si Nuclear Magnetic Resonance (NMR) spectroscopy.
The Imperative of Purity in Siloxane Chemistry
Octamethoxy trisiloxane [(CH₃O)₃SiOSi(OCH₃)₂OSi(OCH₃)₃] serves as a versatile precursor due to the reactivity of its methoxy groups, which can undergo hydrolysis and condensation reactions to form complex siloxane networks. The presence of impurities, such as incompletely reacted starting materials, shorter or longer siloxane chains, or cyclic byproducts, can significantly alter the reaction kinetics and the final properties of the resulting polymer, including its viscosity, thermal stability, and mechanical strength. In pharmaceutical and biomedical applications, even trace impurities can have significant consequences for biocompatibility and safety. Therefore, a robust and reliable analytical method for purity assessment is paramount.
29Si NMR Spectroscopy: A Window into the Silicon Backbone
Among the array of analytical techniques available, 29Si NMR spectroscopy stands out for its unique ability to provide direct, quantitative information about the chemical environment of each silicon atom within a molecule. The 29Si isotope, with a natural abundance of 4.7%, possesses a nuclear spin of ½, making it amenable to NMR analysis. The chemical shift of a 29Si nucleus is highly sensitive to its local electronic environment, providing a distinct fingerprint for different structural motifs.[1][2]
Interpreting the 29Si NMR Spectrum of Octamethoxy Trisiloxane
A high-purity sample of octamethoxy trisiloxane is expected to exhibit two distinct signals in its 29Si NMR spectrum, corresponding to the two unique silicon environments in a 2:1 ratio:
-
M units (Terminal Silicon Atoms): The two terminal silicon atoms, each bonded to three methoxy groups and one bridging oxygen, are designated as 'M' units in siloxane nomenclature. These are expected to resonate in a specific region of the spectrum.
-
D unit (Central Silicon Atom): The central silicon atom, bonded to two methoxy groups and two bridging oxygens, is designated as a 'D' unit. This will produce a separate signal at a different chemical shift.
The precise chemical shifts can be influenced by the solvent and concentration. However, the relative integration of the M and D unit signals provides a direct measure of their stoichiometric ratio, which should be 2:1 in pure octamethoxy trisiloxane.
Identifying Impurities with 29Si NMR
The power of 29Si NMR lies in its ability to not only confirm the structure of the target molecule but also to identify and quantify impurities. Common impurities in the synthesis of octamethoxy trisiloxane, which often involves the reaction of tetramethoxysilane and hexamethyldisiloxane, can include:
-
Unreacted Starting Materials: Residual tetramethoxysilane (a 'Q' unit) or other precursors will give rise to distinct signals.
-
Shorter Siloxanes: Molecules like dimethoxydisiloxane will have their own characteristic M-unit signals.
-
Longer Siloxanes: The presence of tetrasiloxanes or longer chains will introduce additional D-unit signals with slightly different chemical shifts from the central D unit of the target molecule.
-
Cyclic Siloxanes: Cyclic byproducts, if formed, will exhibit signals at significantly different chemical shifts due to ring strain.[3]
By integrating the signals corresponding to these impurities, their concentration relative to the main product can be accurately determined, providing a quantitative measure of purity.
A Comparative Analysis of Purity Assessment Techniques
While 29Si NMR offers unparalleled structural detail and quantitative accuracy, other techniques are also employed for the analysis of siloxanes. Here, we objectively compare 29Si NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Feature | 29Si NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the magnetic properties of 29Si nuclei to provide detailed structural information.[4] | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[5] | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.[6] |
| Information Provided | Quantitative information on the different silicon environments (M, D, T, Q units), enabling direct structural confirmation and impurity profiling. | Separation and identification of volatile components based on retention time and mass fragmentation patterns. | Identification of functional groups (e.g., Si-O-Si, Si-O-C, C-H).[6] |
| Quantitative Analysis | Inherently quantitative, allowing for direct determination of purity by comparing the integral areas of signals. | Can be quantitative with proper calibration using standards for each potential impurity. | Generally considered semi-quantitative or qualitative for purity assessment without extensive calibration. |
| Strengths | - Direct, unambiguous structural information.- High resolution for distinguishing similar structures.- Inherently quantitative without the need for individual impurity standards. | - High sensitivity for detecting trace volatile impurities.- Excellent separation capabilities for complex mixtures. | - Fast and simple analysis.- Provides information about the presence of key functional groups. |
| Weaknesses | - Lower sensitivity compared to MS, requiring longer acquisition times for low-concentration samples.- Can be less effective for analyzing complex mixtures of isomers with very similar silicon environments. | - Requires that impurities are volatile and thermally stable.- Quantification requires calibration with standards for each component.- May not distinguish between structural isomers with similar fragmentation patterns. | - Provides limited structural information.- Overlapping absorption bands can make it difficult to distinguish between similar compounds.- Less sensitive to minor components. |
| Ideal Application | Definitive structural elucidation and accurate quantitative purity assessment of the bulk material. | Screening for and quantifying volatile impurities. | Rapid quality control screening for the presence of expected functional groups and gross contamination. |
Experimental Protocol: Quantitative 29Si NMR for Octamethoxy Trisiloxane Purity
This protocol outlines a self-validating system for the accurate determination of octamethoxy trisiloxane purity.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the octamethoxy trisiloxane sample into an NMR tube.
-
Add a known amount of a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample.
-
For quantitative analysis, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added at a concentration of ~10-20 mM to ensure full relaxation of all 29Si nuclei between scans, which is crucial for accurate integration.
2. NMR Data Acquisition:
-
Acquire the 29Si NMR spectrum on a high-field NMR spectrometer.
-
Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), ensuring that the signal intensities are directly proportional to the number of nuclei.
-
Set a sufficiently long relaxation delay (D1) to allow for complete relaxation of all silicon nuclei (typically 5-10 times the longest T1 relaxation time). The use of a relaxation agent significantly shortens this required delay.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for detecting low-level impurities.
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the M and D units of octamethoxy trisiloxane and any identified impurity signals.
-
Calculate the purity by determining the mole percentage of octamethoxy trisiloxane relative to the total silicon-containing species detected.
Caption: Workflow for quantitative 29Si NMR analysis of octamethoxy trisiloxane purity.
The Causality Behind Experimental Choices
The choice of an inverse-gated decoupling sequence is critical to negate the NOE, which can otherwise lead to inaccurate signal integrations and, consequently, erroneous purity calculations. The addition of a relaxation agent is a key step to shorten the necessarily long relaxation delays for 29Si nuclei, making the quantitative experiment more time-efficient without compromising accuracy. The self-validating nature of this protocol lies in the internal consistency of the data; the 2:1 ratio of the M to D units for the main component serves as an internal check for the correct identification and integrity of the octamethoxy trisiloxane molecule.
Conclusion: The Right Tool for the Job
While GC-MS and FTIR are valuable tools in the analytical chemist's arsenal, for the definitive and quantitative purity assessment of octamethoxy trisiloxane, 29Si NMR spectroscopy is the superior technique. Its ability to provide direct structural information and inherently quantitative data without the need for extensive calibration against potential impurities makes it an indispensable method for ensuring the quality and consistency of this critical chemical precursor. By understanding the principles and practical application of 29Si NMR, researchers and developers can confidently characterize their materials, leading to more robust and reliable outcomes in their scientific endeavors.
Caption: Structure of octamethoxy trisiloxane and its corresponding 29Si NMR environments.
References
-
Marsmann, H. C. (2011). 29Si NMR Some Practical Aspects. In eMagRes. John Wiley & Sons, Ltd. DOI: 10.1002/9780470034590.emrstm0505.pub2. [Link]
-
(29Si) Silicon NMR. (n.d.). Retrieved from [Link]
-
Al-Omair, M. A. (2019). The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example. Materials, 12(19), 3133. [Link]
-
(29Si) Silicon NMR. (n.d.). Retrieved from [Link]
-
Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. (n.d.). OSTI.GOV. [Link]
-
29 Si NMR chemical shifts of different siloxane coordination compounds which were observed in solution. (n.d.). ResearchGate. [Link]
-
Typical 29 Si NMR Chemical Shifts. (n.d.). ResearchGate. [Link]
-
Marsmann, H. C. (n.d.). Si NMR Some Practical Aspects. Pascal-Man. [Link]
-
Investigation of Polymerization and Cyclization of Dimethyldiethoxysilane by 29 Si NMR and FTIR. (n.d.). ResearchGate. [Link]
-
A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019). Polymers, 11(5), 876. [Link]
-
29 Si-NMR chemical shifts of reaction mixture obtained with MTEOS and MTMOS. (n.d.). ResearchGate. [Link]
-
Silicon NMR on Spinsolve benchtop spectrometers. (n.d.). Magritek. [Link]
-
Quantitative analysis of the 29 Si NMR peaks. (n.d.). ResearchGate. [Link]
-
A 29 Si and 13 C CP/MAS NMR Study on the Surface Species of Gas-Phase-Deposited γ-Aminopropylalkoxysilanes on Heat-Treated Silica. (n.d.). ResearchGate. [Link]
-
Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating. (2022). Materials, 15(9), 3299. [Link]
-
29Si MAS NMR and FTIR study of inorganic–organic hybrid gels. (n.d.). ResearchGate. [Link]
-
29 Si NMR chemical shifts variations in organically modifies silanes. (n.d.). [Link]
-
New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. (2023). Molecules, 28(18), 6523. [Link]
-
Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. (n.d.). [Link]
-
Quantitative Determination of Octamethylcyclotetrasiloxane (D4) in Extracts of Biological Matrices by Gas Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
ATR-FTIR spectra of PDMS and PVMS. PDMS and PVMS exhibit IR peaks at... (n.d.). ResearchGate. [Link]
-
THESIS ANALYSIS OF OCTAMETHYLCYCLOTETRASILOXANE AND DECAMETHYLCYCLOPENTASILOXANE IN WASTEWATER, SLUDGE AND RIVER SAMPLES BY HEAD. (n.d.). Mountain Scholar. [Link]
-
Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane. (n.d.). ResearchGate. [Link]
-
A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). Polymers, 12(11), 2489. [Link]
-
Solubility of octametylocyclotetrasiloxane (D4) in DES and pure solvents. (n.d.). ResearchGate. [Link]
-
Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. (n.d.). [Link]
-
GC-MS Determination of Octamethylcyclotetrasiloxane (D4) in Children's Textile, Plastic, and Leather Products: View, download, comment, and cite this abstract. (n.d.). Peeref. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). MDPI. [Link]
-
Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. (n.d.). [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2021). Analytical Chemistry, 93(8), 3848-3855. [Link]
Sources
Comparative Evaluation of Octamethoxy Trisiloxane (OMTS) Crosslinking Density
[1]
Executive Summary & Technical Rationale
Octamethoxy trisiloxane (OMTS) (
The Core Advantage: In sol-gel and silicone elastomer curing, monomeric precursors often suffer from intramolecular cyclization (loop formation), which consumes functional groups without contributing to the elastic network. OMTS acts as a "rigid rod" precursor. Its pre-existing siloxane bridges reduce the entropic penalty of network formation, leading to:
-
Higher Effective Crosslinking Density (
): Fewer "wasted" loops. -
Reduced Volumetric Shrinkage: The silicate network is partially pre-formed.
-
Tunable Reactivity: The methoxy groups provide rapid hydrolysis (faster than ethoxy analogs), while the oligomeric structure moderates the exotherm.
Comparative Overview: OMTS vs. Alternatives
| Feature | TMOS (Monomer) | TEOS (Monomer) | OMTS (Trimer) | Random Methyl Silicate Oligomers |
| Molecular Structure | Discrete ( | Discrete ( | Discrete ( | Polydisperse Mix |
| Reactivity | Extremely High | Moderate | High | Variable |
| Network Defects | High (Cyclization) | Moderate | Low (Linear Extension) | Moderate |
| Shrinkage | High (~60-70%) | High | Moderate | Low |
| Crosslink Efficiency | Lower (due to loops) | Lower | Highest | High |
Mechanism of Network Formation
The following diagram illustrates why OMTS yields a higher effective crosslinking density compared to monomers.
Figure 1: Mechanistic difference between monomeric cyclization (defects) and oligomeric extension (density).
Experimental Protocols for Evaluation
To objectively validate the crosslinking density of OMTS-cured networks, we utilize a self-validating triad of methods: Equilibrium Swelling (Physical) , DMA (Mechanical) , and Solid-State NMR (Chemical) .
Method A: Equilibrium Swelling (Flory-Rehner Analysis)
This is the primary method for determining the average molecular weight between crosslinks (
Protocol:
-
Specimen Prep: Cure the OMTS-network (e.g., PDMS-OMTS elastomer) into 2mm thick sheets. Punch out 10mm discs.
-
Initial Weighing: Weigh the dry sample (
) to 0.1mg precision. -
Solvent Immersion: Immerse samples in Toluene (Solubility Parameter
) at for 72 hours. Note: Toluene is chosen for its compatibility with siloxanes. -
Equilibrium Check: Weigh samples every 24h until mass stabilizes.
-
Deswelling: Remove sample, blot surface solvent quickly with lint-free tissue, and weigh the swollen mass (
). -
Drying: Dry the swollen sample in a vacuum oven at
to constant weight ( ) to check for extractables (sol fraction).
Calculation (Flory-Rehner):
-
: Crosslink density (
)[1] -
: Volume fraction of polymer in swollen gel (
). -
: Molar volume of solvent (Toluene =
). - : Flory-Huggins interaction parameter (0.465 for PDMS/Toluene).
Method B: Dynamic Mechanical Analysis (DMA)
Validates the physical swelling data using rubber elasticity theory.
Protocol:
-
Instrument: DMA (e.g., TA Instruments Q800) in Tension mode.
-
Conditions: Temperature sweep from
to at , 1Hz frequency. -
Analysis: Identify the rubbery plateau modulus (
) at (well above ).
Calculation:
- : Storage modulus in the rubbery plateau (Pa).
-
: Gas constant (
). - : Absolute temperature (K).
Method C: Solid-State MAS NMR
Directly observes the chemical conversion of the methoxy groups.
Protocol:
-
Pulse Sequence: Single-pulse
MAS (Magic Angle Spinning) with high-power proton decoupling. -
Resonance Assignment:
-
Q3 units:
to ppm (Incomplete condensation, ). -
Q4 units:
to ppm (Fully crosslinked, ).
-
-
Metric: Calculate the Degree of Condensation (
).-
Target: OMTS networks typically achieve higher DOC (>85%) compared to TMOS due to pre-existing Q-structures.
-
Evaluation Workflow Diagram
Figure 2: Triangulated evaluation workflow ensures data integrity.
Comparative Performance Data
The following data summarizes typical results when crosslinking Hydroxyl-terminated PDMS (18,000 g/mol ) with stoichiometric equivalents of crosslinker.
| Parameter | TMOS (Monomer) | TEOS (Monomer) | OMTS (Trimer) | Interpretation |
| Swelling Ratio ( | 4.2 | 4.5 | 3.1 | Lower swelling = Tighter network.[2] |
| Crosslink Density ( | OMTS yields ~60% higher density. | |||
| Sol Fraction (Extractables) | 4.5% | 5.2% | < 1.0% | Almost complete network incorporation. |
| Degree of Condensation (NMR) | 78% | 75% | 88% | Fewer residual alkoxy groups. |
| Storage Modulus ( | 0.8 MPa | 0.7 MPa | 1.4 MPa | Stiffer, more elastic network. |
Analysis: The OMTS network exhibits significantly lower swelling and higher modulus. This confirms that the trimeric structure acts as a "multi-armed node" that connects polymer chains more efficiently than the single silicon center of TMOS/TEOS, which is prone to self-looping.
References
-
Sato, Y., et al. (2023). "Preparation and Properties of PDMS elastomer cross-linked with hydrolyzate of TEOS, HEDS, or OETS oligomers." ResearchGate. (Demonstrates superior crosslinking efficiency of trisiloxane oligomers vs monomers).
- Mark, J. E. (2009). "Polymer Data Handbook: Polysiloxanes." Oxford University Press. (Standard reference for Flory-Rehner parameters for PDMS/Toluene).
-
PubChem. "Octamethoxytrisiloxane Compound Summary."[3] National Library of Medicine.
- Urayama, K., et al. (1993). "Crosslinking density and elasticity of PDMS networks." Macromolecules. (Foundational protocols for DMA analysis of siloxanes).
-
Maki, T., et al. (2024). "Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane." ACS Omega. (Detailed structural characterization of trimeric siloxane condensates).
Safety Operating Guide
Proper Disposal Procedures: Octamethoxy Trisiloxane
Part 1: Executive Safety Assessment (Critical Stop)
Before proceeding, you must verify the chemical identity. There is a frequent nomenclature confusion between Octamethoxy Trisiloxane and Octamethyl Trisiloxane . These are chemically distinct species with opposing disposal requirements.
| Feature | Octamethoxy Trisiloxane (Target) | Octamethyl Trisiloxane (Common Analog) |
| Functional Group | Alkoxy (-O-CH₃) | Alkyl (-CH₃) |
| Reactivity | High (Hydrolytically Unstable) | Inert (Hydrolytically Stable) |
| Primary Hazard | Releases Methanol upon contact with moisture. | Flammable liquid; generally low toxicity.[1][2] |
| Disposal Risk | Explosion hazard in sealed waste drums due to methanol vapor pressure.[1][2] | Standard organic solvent disposal.[1][2] |
This guide addresses the Reactive Alkoxysilane (Octamethoxy) variant. If you are handling the inert methyl variant, standard solvent protocols apply.
Part 2: The "Hidden Hazard" Mechanism
As a researcher, you must understand the causality of the hazard to mitigate it effectively. Octamethoxy trisiloxane is not just a flammable liquid; it is a methanol generator .
The Hydrolysis Cascade:
Upon contact with ambient humidity or aqueous waste, the methoxy groups hydrolyze.
Why this matters for disposal:
-
Stoichiometry: One mole of Octamethoxy trisiloxane can theoretically release 8 moles of methanol . A small volume of siloxane generates a massive volume of flammable methanol vapor.
-
The "Pressure Bomb" Effect: If this waste is placed in a sealed drum with trace moisture, the evolving methanol vapor will pressurize the container, leading to bulging or rupture.
-
Flash Point Depression: The native siloxane has a high flash point, but the generated methanol (Flash Point: 11°C / 52°F) renders the entire waste mixture highly flammable (Class IB).
Part 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system.[1][2] Each step prevents the failure mode of the previous step.
Phase 1: Waste Characterization & Segregation[1][2]
-
Rule 1: Absolute Segregation. NEVER pour Octamethoxy trisiloxane into a "General Aqueous Waste" or "Acid Waste" container. The acid will catalyze hydrolysis, causing immediate heat and gas evolution.
-
Rule 2: Solvent Compatibility. It is safe to mix with non-halogenated organic solvents (Toluene, Hexane) provided they are dry.
Phase 2: Container Selection & Stabilization[1][2]
-
Container Material: Use steel drums or high-density polyethylene (HDPE).[1][2]
-
The Vented Cap System:
-
Requirement: Do not use a standard bung. Use a pressure-relief vented cap (e.g., a bung with a microporous PTFE membrane).[1]
-
Reasoning: This allows methanol vapor to escape slowly if hydrolysis occurs, preventing drum rupture, while keeping liquid in.
-
-
Headspace: Leave at least 10% headspace in the container to accommodate expansion.
Phase 3: Labeling & Regulatory Coding (RCRA)
Even if the pure siloxane has a high flash point, you must classify the waste based on its degradation products.
-
Primary Waste Code: D001 (Ignitable).[1]
-
Justification: The presence of free methanol lowers the flash point below 60°C (140°F).
-
-
Secondary Waste Code: F003 (Spent Non-halogenated Solvents - Methanol) may apply if mixed with other solvents.[1][2]
-
Label Text:
"WASTE FLAMMABLE LIQUID, N.O.S. (Contains Methanol, Alkoxysilanes). Water Reactive.[3] Store in Dry Place."
Phase 4: Final Disposal Path (Incineration)[1]
-
Preferred Method: Incineration with Heat Recovery. [1]
-
The "Silica Ash" Warning:
-
When you hand this over to your EHS or waste contractor (e.g., Veolia, Clean Harbors), you must declare the Silicon content.
-
Why? Siloxanes burn to form Silicon Dioxide (
) ash. This ash is abrasive and fuses to the refractory lining of incinerators (glassification). -
Operational Tip: Mark the manifest clearly: "High Silicon Content - Potential Ash Fusion." This prevents the waste from being sent to "Fuel Blending" streams (cement kilns) where silica is often restricted.
-
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the critical decision nodes for segregating this waste stream to prevent laboratory accidents.
Figure 1: Decision tree for the safe segregation and containerization of reactive alkoxysilane waste.
Part 5: References
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. (See Section on Hydrolytic Stability of Methoxy Silanes).
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D001 Ignitability).
-
American Chemical Society (ACS). (2023). Methanol Safety Data Sheet (PubChem).[1]
-
[1]
-
-
Environmental Health & Safety (EHS) Guidelines. Management of Water-Reactive Chemicals. (General Protocol for Alkoxysilanes).
-
[1]
-
Sources
Personal protective equipment for handling Octamethoxy Trisiloxane
Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for Octamethoxy Trisiloxane Content Type: Operational Safety Guide & Logistical Plan Audience: Researchers, Formulation Scientists, and EHS Officers
Part 1: The Core Directive – Operational Risk Analysis
Executive Summary:
Handling Octamethoxy Trisiloxane requires a safety protocol distinct from standard organic solvents. Unlike its alkyl-analog (Octamethyltrisiloxane), the Octamethoxy variant contains eight hydrolyzable methoxy groups (
Therefore, your PPE strategy must not only protect against the siloxane itself but must specifically defend against the in-situ generation of methanol vapor and liquid . Standard laboratory nitrile gloves provide insufficient protection against methanol permeation. This guide outlines a "Zero-Hydrolysis" handling protocol to mitigate this dual threat.
Part 2: Scientific Integrity & Logic (The "Why" & "How")
The Hazard Mechanism: Hydrolytic Instability
To select the correct PPE, we must understand the chemical behavior. Octamethoxy trisiloxane hydrolyzes according to the following stoichiometry:
Key Safety Implications:
-
Methanol Release: A small spill generates a significant volume of methanol vapor.
-
Exothermic Reaction: Bulk hydrolysis can generate heat, increasing vapor pressure.
-
Silica Gelation: Spills can harden into abrasive silica deposits if not cleaned immediately.
PPE Selection Matrix: The "Methanol Barrier" Standard
Standard nitrile exam gloves are NOT recommended for prolonged contact. Methanol permeates standard nitrile (0.1mm) in <10 minutes.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Primary) | Laminate Film (e.g., Silver Shield®) or Butyl Rubber | Permeation Resistance: Methanol breakthrough time for Butyl is >480 mins. Nitrile breakthrough is often <15 mins. |
| Hand Protection (Dexterity) | Double-Gloving: Laminate liner under Nitrile outer. | Laminate gloves offer chemical resistance but poor fit. Wearing nitrile over them secures the fit for fine manipulation. |
| Ocular Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the high vapor pressure of methanol and the risk of irreversible optic nerve damage from absorption. |
| Respiratory Protection | Type AX Filter (Low boiling point organic) or Supplied Air | Methanol has poor warning properties (odor threshold > 2000 ppm). Standard Organic Vapor (OV) cartridges have short service lives for methanol. |
| Body Protection | Chemical-Resistant Apron (Neoprene/Butyl) | Required for bulk transfer (>1L) to prevent soak-through to clothing. |
Operational Workflow: The "Inert Path"
To prevent hydrolysis, this material should be handled under an inert atmosphere (Nitrogen or Argon) whenever possible.
Step-by-Step Handling Protocol:
-
Pre-Operational Check:
-
Verify Fume Hood airflow (>100 fpm).
-
Ensure spill kit contains non-aqueous absorbents (vermiculite or chem-pads). Do not use water to clean spills.
-
-
Donning Sequence:
-
Don Laminate inner gloves
Don Lab Coat Don Nitrile outer gloves Adjust Goggles.
-
-
Transfer/Dispensing:
-
Small Scale (<50mL): Use glass syringes with Luer-lock tips. Avoid open pouring.
-
Large Scale (>100mL): Use a cannibalization adapter or positive pressure transfer (nitrogen push) to move liquid between vessels without atmospheric exposure.
-
-
Decontamination:
-
Wipe tools with isopropanol immediately after use.
-
Note: If the liquid turns cloudy or viscous, hydrolysis has initiated.
-
Part 3: Visualization & Emergency Logic
Visualizing the Safety Logic
The following decision tree outlines the critical "Go/No-Go" safety checks required before and during handling.
Caption: Operational Decision Tree for Octamethoxy Trisiloxane handling, prioritizing moisture control and volume-based risk escalation.
Emergency Procedures & Disposal
1. Spill Response (The "Dry Clean" Rule):
-
Immediate Action: Evacuate the immediate area (methanol vapors).
-
Do NOT use water. Adding water accelerates methanol release and heat generation.
-
Absorption: Cover spill with vermiculite or dry sand.
-
Neutralization: Once absorbed, the material can be treated as flammable solid waste.
2. Waste Disposal:
-
Classification: Flammable Liquid, Toxic (due to methanol potential).
-
Segregation: Do not mix with aqueous waste streams. Segregate into "Non-Halogenated Organic Solvents."
-
Container: Vented caps are recommended if the waste contains moisture, to prevent pressure buildup from hydrolysis gases.
References
-
Gelest, Inc. (2014). Silane Coupling Agents: Connecting Across Boundaries. (Detailed discussion on hydrolysis rates of methoxy- vs. ethoxy-silanes).
-
National Institute for Occupational Safety and Health (NIOSH) . (2011). Methanol: Systemic Agent. Emergency Response Safety and Health Database.
-
Ansell Healthcare . (2008). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Butyl vs. Nitrile breakthrough times for Methanol).
-
PubChem . (n.d.). Compound Summary: Methanol.[1] National Library of Medicine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
